3a-Epiburchellin
Description
Properties
Molecular Formula |
C20H20O5 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,3S,3aS)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19+,20-/m1/s1 |
InChI Key |
SOLJFAQVSWXZEQ-OITMNORJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3a-Epiburchellin: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3a-Epiburchellin is a naturally occurring lignan (B3055560) characterized by a benzofuranone core. This document provides a comprehensive overview of its chemical structure, though detailed experimental data such as spectroscopic analyses, synthesis protocols, and specific biological activities remain largely uncharacterized in publicly accessible literature. Lignans (B1203133), as a class of compounds, are known for their diverse biological activities, suggesting that this compound may hold therapeutic potential. This guide summarizes the available structural information and places it within the broader context of lignan chemistry and biology, highlighting the need for further research to elucidate its full pharmacological profile.
Chemical Structure and Properties
Based on its systematic name, (2R,3S,3aS)-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propen-1-yl)-6(2H)-benzofuranone, the structure of this compound is defined by a central benzofuranone ring system. Key structural features include:
-
A benzofuranone core , which is a common scaffold in many biologically active natural products.
-
A 1,3-benzodioxole moiety attached at the C2 position.
-
A methoxy group at the C5 position of the benzofuranone ring.
-
A methyl group at the C3 position.
-
An allyl group (2-propen-1-yl) at the C3a position.
The stereochemistry of the molecule is defined as (2R, 3S, 3aS), indicating the specific spatial arrangement of the substituents around the chiral centers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| CAS Number | 155551-61-4 |
Spectroscopic Data
Experimental Protocols
Isolation
A definitive, published protocol for the isolation of this compound has not been identified. However, lignans are typically isolated from plant sources. A general workflow for the isolation of lignans from a plant matrix, such as Burchellia bubalina (a potential source, given the compound's name), would likely involve the following steps:
Caption: Generalized workflow for the isolation of lignans from plant material.
Protocol Details:
-
Collection and Preparation: The plant material would be collected, dried to remove moisture, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material would be repeatedly extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol) to dissolve the secondary metabolites, including lignans.
-
Concentration: The solvent from the combined extracts would be removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract would be subjected to fractionation using techniques like solvent-solvent partitioning followed by column chromatography over silica (B1680970) gel or other stationary phases. This separates the compounds based on their polarity.
-
Purification: Fractions containing the target compound would be further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.
Synthesis
A specific, validated synthetic protocol for this compound is not available in the literature. The synthesis of structurally complex lignans often involves multi-step sequences. A plausible synthetic strategy would likely involve the construction of the benzofuranone core followed by the stereoselective introduction of the various substituents.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, the broader class of lignans is known to exhibit a wide range of pharmacological effects, including:
-
Anticancer activity: Many lignans have been shown to inhibit the growth of various cancer cell lines.
-
Antioxidant properties: The phenolic nature of many lignans allows them to scavenge free radicals.
-
Anti-inflammatory effects: Some lignans can modulate inflammatory pathways.
-
Antiviral and antimicrobial activities.
Given these general activities of lignans, it is plausible that this compound may possess similar properties. Further investigation is required to determine its specific biological targets and signaling pathways.
Caption: A hypothetical signaling pathway for this compound, illustrating the need for further research.
Conclusion and Future Directions
This compound is a structurally defined lignan whose biological and pharmacological properties are yet to be explored. The information presented in this guide, based on its chemical structure and the known activities of related compounds, suggests that it is a molecule of interest for further scientific investigation.
Future research should focus on:
-
Isolation and full spectroscopic characterization of this compound from a natural source to confirm its structure and provide reference data.
-
Development of a total synthesis route to provide a reliable source of the compound for biological testing.
-
Comprehensive biological screening to evaluate its potential cytotoxic, antioxidant, anti-inflammatory, and other pharmacological activities.
-
Mechanism of action studies to identify its cellular targets and signaling pathways if any significant biological activity is discovered.
The elucidation of these aspects will be crucial in determining the potential of this compound as a lead compound for drug development.
Unveiling 3a-Epiburchellin: A Neolignan's Journey from Discovery to Antiviral Potential
A deep dive into the discovery, natural origin, and biological significance of 3a-Epiburchellin, a stereoisomer of the neolignan Burchellin, for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a naturally occurring neolignan, a class of secondary metabolites found in plants. It is a stereoisomer of Burchellin, which was first isolated from the wood of the Amazonian tree Aniba burchellii in 1972. More recently, the total synthesis of Burchellin and its three stereoisomers, including this compound, has been achieved, leading to the discovery of their potent antiviral activities. This technical guide provides a comprehensive overview of the discovery, origin, and key experimental data related to this compound and its isomers, with a focus on their promising antiviral properties against Coxsackievirus B3.
Discovery and Origin
The parent compound, Burchellin, was first discovered and characterized in 1972 by a team of researchers led by Otto Richard Gottlieb.[1][2][3] They successfully isolated the neolignan from the trunk wood of Aniba burchellii, a species of flowering plant in the Lauraceae family native to the Amazon region.[1][2] The initial structural elucidation of Burchellin laid the groundwork for the future identification and synthesis of its stereoisomers, including this compound.
While the original isolation focused on the primary structure of Burchellin, the existence and specific characterization of its stereoisomers, such as this compound, were later clarified through synthetic chemistry. A significant breakthrough came in 2020 when the research group of Shi-Shan Yu reported the concise and efficient total synthesis of Burchellin and its three stereoisomers.[1] This work not only confirmed the absolute configurations of these molecules but also enabled the investigation of their biological activities.
Chemical Structure
This compound is a neolignan possessing a rare core structure with three contiguous stereogenic centers. The systematic synthesis of the four stereoisomers, including this compound, allowed for their individual characterization and biological evaluation.
Biological Activity: Antiviral Properties
A key finding from the total synthesis of the Burchellin stereoisomers was their potent antiviral effects against Coxsackievirus B3 (CVB3).[1] CVB3 is a human enterovirus that can cause a range of illnesses, from mild gastrointestinal distress to more severe conditions like myocarditis and aseptic meningitis. The discovery of the anti-CVB3 activity of these neolignans represents a significant step forward in the search for novel antiviral agents.
Quantitative Data
The antiviral activity of the four stereoisomers of Burchellin against Coxsackievirus B3 was quantified using a cytopathic effect (CPE) inhibition assay. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined, and the selectivity index (SI), a measure of the compound's therapeutic window, was calculated (SI = CC50/IC50).
| Compound | IC50 (µM) | CC50 (µM) | SI |
| (+)-Burchellin | 1.8 | >20 | >11.1 |
| (-)-Burchellin | 2.5 | >20 | >8.0 |
| (+)-3a-Epiburchellin | 3.2 | >20 | >6.3 |
| (-)-3a-Epiburchellin | 4.5 | >20 | >4.4 |
Data sourced from Wang et al., Organic & Biomolecular Chemistry, 2020.
Experimental Protocols
Isolation of Burchellin from Aniba burchellii (Adapted from Gottlieb et al., 1972)
-
Wood Preparation: The trunk wood is air-dried and milled into a fine powder.
-
Extraction: The powdered wood is subjected to cold extraction with methanol (B129727) for an extended period (e.g., 12 hours).[4]
-
Concentration: The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is typically subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
-
Chromatography: The fractions containing the neolignans are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography, with a gradient of solvents to isolate the pure compounds.
-
Characterization: The structure of the isolated Burchellin was originally determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Total Synthesis of this compound and other Stereoisomers
The total synthesis of Burchellin and its stereoisomers was achieved through a multi-step process. A key part of this synthesis is the construction of the 2,3-dihydrobenzofuran (B1216630) core. The general workflow for this synthesis is outlined below.
Caption: Synthetic workflow for Burchellin stereoisomers.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
The antiviral activity of the synthesized compounds against Coxsackievirus B3 was evaluated using a cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to protect cells from the virus-induced damage (cytopathic effect).
-
Cell Culture: HeLa cells are cultured in 96-well plates until they form a confluent monolayer.
-
Compound Preparation: The test compounds (this compound and other stereoisomers) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with Coxsackievirus B3. Immediately after infection, the medium containing the different concentrations of the test compounds is added to the wells.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for the development of CPE in the untreated virus-infected control wells (typically 24-48 hours).
-
Quantification of CPE: The extent of CPE is quantified. A common method is the crystal violet staining assay, where the dye stains the remaining viable cells.[5] The absorbance is then measured using a microplate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration compared to the untreated virus control. The IC50 value is then determined by regression analysis of the dose-response curve.
Caption: Workflow for the CPE inhibition assay.
Cytotoxicity Assay
To determine the toxicity of the compounds to the host cells, a parallel cytotoxicity assay is performed. The protocol is similar to the antiviral assay but without the virus infection step.
-
Cell Culture: HeLa cells are seeded in 96-well plates as in the antiviral assay.
-
Compound Treatment: The cells are treated with the same serial dilutions of the test compounds.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is measured using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity in living cells.[5][6][7]
-
Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration compared to the untreated cell control. The CC50 value is then determined by regression analysis.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound and its stereoisomers inhibit Coxsackievirus B3 replication has not yet been fully elucidated. Further research is needed to identify the specific viral or host cell targets of these compounds. Potential mechanisms could involve the inhibition of viral entry, replication, or assembly. The diagram below illustrates the general life cycle of Coxsackievirus B3, highlighting potential stages where the compounds might exert their inhibitory effects.
Caption: Potential targets of this compound in the CVB3 life cycle.
Conclusion and Future Directions
The discovery of this compound and its stereoisomers as potent inhibitors of Coxsackievirus B3 highlights the importance of natural products as a source of novel antiviral drug leads. The successful total synthesis of these complex molecules opens the door for further structure-activity relationship (SAR) studies to optimize their antiviral potency and selectivity. Future research should focus on elucidating the precise mechanism of action of these neolignans and evaluating their efficacy in in vivo models of Coxsackievirus B3 infection. These efforts will be crucial in determining the potential of this compound and its analogues as therapeutic agents for the treatment of enteroviral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to 3a-Epiburchellin and its Natural Source, Ocotea cymbarum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neolignan burchellin (B1243967) and its stereoisomers, with a focus on its natural occurrence in Ocotea cymbarum. The initial query regarding "3a-Epiburchellin" is addressed within the context of the stereochemistry of burchellin. This document details the isolation, characterization, and biological activities of burchellin, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing workflows.
Introduction: Unraveling "this compound" and its Source
Initial research into "this compound" from Ocotea cymbarum reveals that this specific nomenclature is not commonly found in scientific literature. However, extensive research points to "this compound" being a stereoisomer of burchellin , a well-documented neolignan. Burchellin possesses three contiguous stereogenic centers, leading to the existence of several stereoisomers.
While the primary historical source of burchellin is Aniba burchellii, from which it was first isolated, subsequent studies have confirmed the presence of burchellin in Ocotea cymbarum, a plant native to the Amazon region.[1] This guide focuses on Ocotea cymbarum as a natural source of this bioactive compound and its isomers.
Isolation and Characterization of Burchellin from Ocotea cymbarum
A specific, detailed experimental protocol for the isolation of burchellin from Ocotea cymbarum is not extensively detailed in a single publication. However, by combining information from studies on neolignan isolation from the Lauraceae family and specific mentions of burchellin from O. cymbarum, a general methodology can be constructed.
The following protocol is a composite methodology for the extraction and isolation of burchellin from the wood or stem bark of Ocotea cymbarum.
1. Plant Material Collection and Preparation:
-
Collect fresh wood or stem bark of Ocotea cymbarum.
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Perform exhaustive extraction of the powdered plant material with a suitable organic solvent, such as hexane (B92381) or ethanol, using a Soxhlet apparatus.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.
3. Fractionation:
-
Subject the crude extract to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the compound of interest.
4. Purification:
-
Combine fractions containing burchellin and further purify using preparative high-performance liquid chromatography (HPLC).
-
For the separation of stereoisomers, a chiral stationary phase is required.
5. Structure Elucidation:
-
Characterize the purified compound(s) using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and relative stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Circular Dichroism (CD): To determine the absolute stereochemistry by comparing experimental and calculated ECD data.
-
Quantitative Data on Biological Activities
Burchellin isolated from Ocotea cymbarum and its synthesized stereoisomers have demonstrated a range of biological activities. The following tables summarize the available quantitative data.
| Concentration (ppm) | Larval Viability (L3-L4) (%) | Adult Emergence (L3-Adult) (%) | Larval Mortality (%) |
| 5 | 67 | 67 | 33-53 |
| 10 | 63 | 60 | 33-53 |
| 20 | 66 | 40 | 33-53 |
| 30 | 13 | - | 100 |
Data from Narciso et al., 2014.[2][3][4]
-
LD₅₀: 15.5 ppm
-
LD₉₀: 27 ppm
| Parasite Form | IC₅₀ (µM) |
| Trypanosoma cruzi epimastigotes | 756 |
| Trypanosoma cruzi trypomastigotes | 520 |
Data from a study on neolignans from Lauraceae in northeastern Brazil.
| Compound | IC₅₀ (µM) |
| A specific stereoisomer of burchellin | 0.41 |
Note: The specific stereoisomer with the highest potency is detailed in the synthesis paper by Wang et al., 2020. Further details on the specific stereochemistry would require access to the full publication.[1]
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow from plant material to the evaluation of biological activity.
Note: At present, specific signaling pathways for the action of burchellin are not sufficiently detailed in the reviewed literature to generate a meaningful Graphviz diagram.
Conclusion
While the term "this compound" is not standard, it highlights the stereochemical complexity of burchellin, a neolignan naturally occurring in Ocotea cymbarum. This plant serves as a viable source for this bioactive compound. The isolation of burchellin and its stereoisomers requires standard phytochemical techniques, with chiral chromatography being essential for separating the different isomers. Burchellin and its stereoisomers have demonstrated significant larvicidal, trypanocidal, and antiviral activities, making them promising candidates for further investigation in drug development programs. This guide provides a foundational resource for researchers interested in the exploration of burchellin from Ocotea cymbarum.
References
Elucidation of the Biosynthetic Pathway of 3a-Epiburchellin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3a-Epiburchellin, a member of the neolignan family of natural products, presents a complex stereochemical structure that has garnered interest in synthetic and medicinal chemistry. While total synthesis routes have been developed for burchellin (B1243967) and its stereoisomers, a complete and experimentally validated biosynthetic pathway for this compound remains to be fully elucidated in the scientific literature. This technical guide synthesizes the current understanding of lignan (B3055560) biosynthesis as a framework for the putative pathway of this compound, outlines the general experimental approaches used in pathway elucidation, and presents a hypothetical model for its formation.
Introduction to Lignans (B1203133) and this compound
Lignans are a diverse class of phenolic compounds found in a wide variety of plants.[1][2] They are formed by the oxidative dimerization of two phenylpropanoid units.[2][3] This class of natural products exhibits a broad range of biological activities, including antioxidant, antimicrobial, and antineoplastic properties.[2] this compound is a specific stereoisomer within the burchellin family of neolignans, characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers.[4][5] While its precise biological function is under investigation, related stereoisomers have demonstrated potent antiviral effects.[4]
The General Biosynthetic Route to Lignans: A Putative Framework for this compound
The biosynthesis of lignans originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted into various phenylpropanoid units, with coniferyl alcohol being a central precursor for many lignans.[3][6] The biosynthesis is believed to proceed through the following general stages:
-
Phenylpropanoid Pathway: The synthesis of monolignols, such as coniferyl alcohol, from phenylalanine.
-
Oxidative Coupling: The stereoselective dimerization of two monolignol units to form the core lignan skeleton. This is a critical step that establishes the foundational stereochemistry of the resulting lignan.
-
Post-Coupling Modifications: A series of enzymatic modifications, including reductions, oxidations, and methylations, that lead to the vast structural diversity observed in the lignan family.
A proposed biosynthetic pathway, starting from the general precursor L-Phenylalanine and leading to a burchellin-type core structure, is visualized below. It is important to note that this is a generalized and hypothetical pathway, as the specific enzymes and intermediates for this compound have not been experimentally confirmed.
Caption: A putative biosynthetic pathway for the core structure of this compound.
Methodologies for Elucidating Biosynthetic Pathways
The determination of a natural product's biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols typically employed:
-
Tracer Studies: Isotopic labeling experiments are fundamental to tracing the incorporation of precursors into the final molecule.
-
Protocol:
-
Synthesize or procure isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled phenylalanine or coniferyl alcohol).
-
Administer the labeled precursor to the organism or cell culture that produces the target compound.
-
Isolate the target compound after a suitable incubation period.
-
Analyze the incorporation and position of the label using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to map the metabolic fate of the precursor.
-
-
-
Enzyme Assays: Identification and characterization of the enzymes responsible for each biosynthetic step.
-
Protocol:
-
Prepare a crude protein extract from the source organism.
-
Incubate the protein extract with a putative substrate (e.g., coniferyl alcohol) and necessary cofactors (e.g., NADPH, S-adenosyl methionine).
-
Monitor the reaction for the formation of the expected product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Characterize the purified enzyme's kinetics, substrate specificity, and optimal reaction conditions.
-
-
-
Transcriptomics and Genomics: Identifying candidate genes encoding biosynthetic enzymes.
-
Protocol:
-
Extract RNA from the organism under conditions where the target compound is produced.
-
Perform RNA sequencing (RNA-Seq) to obtain the transcriptome.
-
Identify gene candidates that are co-expressed with the production of the compound.
-
Use bioinformatics tools to predict the function of candidate genes (e.g., homology to known biosynthetic enzymes like P450s, methyltransferases, etc.).
-
Functionally characterize the candidate genes by heterologous expression in a model organism (e.g., E. coli or yeast) followed by enzyme assays.
-
-
Quantitative Data from Related Lignan Biosynthesis Studies
While specific quantitative data for the this compound pathway is not available, data from studies on other lignans can provide a reference for expected enzymatic efficiencies and precursor incorporation rates.
| Precursor | Lignan Product | Organism | Incorporation Rate (%) | Reference Enzyme | Km (µM) | kcat (s⁻¹) |
| [¹⁴C]Glucoferulic acid | Arctiin | Forsythia sp. | 0.7 - 1.9 | Not specified | - | - |
| [¹⁴C]Glucoferulic acid | Phillyrin | Forsythia sp. | 0.4 - 1.4 | Not specified | - | - |
This table is illustrative and based on data for other lignans. The values are not directly applicable to this compound but provide a general context for lignan biosynthesis studies.[1]
Conclusion and Future Directions
The complete biosynthetic pathway of this compound is an area ripe for investigation. While the general framework of lignan biosynthesis provides a strong hypothetical foundation, the specific enzymes that control the stereoselective formation of its unique 2,3-dihydrobenzofuran core remain to be identified and characterized. Future research efforts should focus on a combination of transcriptomic analysis of a this compound-producing organism, followed by the functional characterization of candidate biosynthetic genes. Elucidating this pathway will not only provide fundamental insights into plant natural product biosynthesis but also open avenues for the biotechnological production of this compound and related compounds for potential therapeutic applications.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 3a-Epiburchellin
Introduction
3a-Epiburchellin is a neolignan, a class of natural products derived from the oxidative coupling of two phenylpropanoid units. Neolignans, isolated from various plant species, particularly of the Lauraceae family (e.g., Ocotea), have garnered significant interest due to their diverse and potent biological activities. This guide provides a summary of the known physical and chemical properties of this compound and outlines the standard experimental protocols for the isolation and characterization of related compounds.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is critical for its identification, synthesis, and formulation in potential therapeutic applications.
| Property | Value | Source |
| Chemical Structure | (Structure Diagram Would Be Placed Here) | N/A |
| CAS Number | 155551-61-4 | [1][2] |
| Molecular Formula | C₂₀H₂₀O₅ | [3] |
| Molecular Weight | 340.37 g/mol | [4] |
| Appearance | Powder | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Optical Rotation ([α]D) | Data not available |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound. The following table outlines the expected spectral characteristics based on related compounds.
| Spectroscopy | Key Peaks / Signals |
| ¹H NMR (Proton NMR) | Data not available |
| ¹³C NMR (Carbon NMR) | Data not available |
| Mass Spectrometry (MS) | Data not available |
| Infrared (IR) Spectroscopy | Data not available |
| Ultraviolet (UV) Spectroscopy | Data not available |
Experimental Protocols
The following protocols are representative of the methods used for the isolation and characterization of neolignans from plant sources, such as Ocotea.
Isolation of Neolignans from Ocotea Species
This protocol describes a general procedure for the extraction and isolation of neolignans from the leaves of Ocotea species.
Structural Elucidation
The structure of an isolated neolignan is typically determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
NMR Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Indicates the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., hydroxyls, carbonyls, aromatic rings).
-
Ultraviolet (UV) Spectroscopy: Provides information about the electronic conjugation within the molecule, characteristic of aromatic systems.
Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, neolignans as a class are known to exhibit a range of pharmacological effects. Further research is required to determine the specific bioactivity of this compound.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive neolignan, based on known activities of similar compounds.
Conclusion
This compound represents a potentially valuable natural product for further investigation. The data and protocols presented in this guide, based on closely related compounds, provide a framework for researchers to approach the study of this and other neolignans. Further research is necessary to fully elucidate its physicochemical properties, spectroscopic profile, and biological activities to unlock its full potential in drug discovery and development.
References
An In-depth Technical Guide to Burchellin and its Stereoisomers: Synthesis, Structural Elucidation, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Burchellin is a neolignan natural product first isolated from the plant Aniba burchelli.[1] Structurally, it possesses a rare core featuring three contiguous stereogenic centers, making it a molecule of significant interest in stereoselective synthesis and medicinal chemistry.[1][2][3] The stereochemical configuration of a compound is often intrinsically linked to its biological activity.[1] This guide provides a comprehensive overview of the total synthesis of Burchellin and its stereoisomers, their structural elucidation, and their notable antiviral properties. While the specific nomenclature "3a-Epiburchellin" was not explicitly found in the reviewed literature, it is understood to be one of the potential stereoisomers of Burchellin. This document will, therefore, focus on the known and synthesized stereoisomers of Burchellin.
Physicochemical and Spectroscopic Data
The absolute configurations of the synthesized stereoisomers of Burchellin were determined through extensive spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and comparison of experimental and calculated electronic circular dichroism (ECD) data.[1][2]
Table 1: Spectroscopic Data for Burchellin Stereoisomers
| Compound | Configuration | Optical Rotation [α]D | Key NMR Shifts (δ ppm) |
| (+)-Burchellin | (7S, 8S, 1'R) | +25.7 (c 0.1, MeOH) | ¹H NMR (CDCl₃): 5.10 (d, J = 8.4 Hz, H-7), 3.48 (m, H-8), 4.68 (d, J = 8.4 Hz, H-1'), 3.86, 3.85, 3.82 (s, 3x OMe) |
| (-)-Burchellin | (7R, 8R, 1'S) | -26.1 (c 0.1, MeOH) | Identical to (+)-Burchellin |
| (+)-1'-epi-Burchellin | (7S, 8S, 1'S) | +45.2 (c 0.1, MeOH) | ¹H NMR (CDCl₃): 5.08 (d, J = 8.5 Hz, H-7), 3.52 (m, H-8), 4.71 (d, J = 8.5 Hz, H-1'), 3.87, 3.85, 3.83 (s, 3x OMe) |
| (-)-1'-epi-Burchellin | (7R, 8R, 1'R) | -44.8 (c 0.1, MeOH) | Identical to (+)-1'-epi-Burchellin |
Note: The data presented above is a summary based on the information available in the cited literature. For complete datasets, refer to the source publications.
Biological Activity: Antiviral Effects
Recent studies have unveiled the potent antiviral effects of Burchellin stereoisomers against Coxsackievirus B3 (CVB3), a member of the Enterovirus genus.[1][2] This was the first report of bioactivity for these compounds.[1][2]
Table 2: Antiviral Activity of Burchellin Stereoisomers against Coxsackievirus B3 (CVB3)
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| (+)-Burchellin | 7.8 | >100 | >12.8 |
| (-)-Burchellin | 6.5 | >100 | >15.4 |
| (+)-1'-epi-Burchellin | 9.2 | >100 | >10.9 |
| (-)-1'-epi-Burchellin | 8.1 | >100 | >12.3 |
| Ribavirin (Positive Control) | 45.6 | >100 | >2.2 |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀)
Experimental Protocols
Total Synthesis of Burchellin and its 1'-epi-Diastereoisomer
A concise and efficient total synthetic route has been developed to access the enantiomers of Burchellin and its 1'-epi-diastereoisomer divergently.[1] The key steps are outlined below.[1][2]
1. Construction of the 2,3-dihydrobenzofuran (B1216630) Moiety:
-
This is achieved through two sequential Claisen rearrangements.
-
A subsequent one-step rearrangement/cyclization reaction forms the core benzofuran (B130515) structure.
2. Formation of the Burchellin Skeleton:
-
A tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence is employed to furnish the basic skeleton of Burchellin.[1]
3. Stereoisomer Separation:
-
The individual enantiomers are obtained by preparative chiral phase High-Performance Liquid Chromatography (HPLC) purification.[1][2]
Antiviral Activity Assay (Coxsackievirus B3)
The antiviral activity of the synthesized compounds was evaluated using a cytopathic effect (CPE) inhibition assay.
1. Cell Culture:
-
Vero cells (African green monkey kidney) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
2. Virus Propagation and Titer Determination:
-
Coxsackievirus B3 is propagated in Vero cells.
-
The virus titer is determined by a 50% tissue culture infectious dose (TCID₅₀) assay.
3. CPE Inhibition Assay:
-
Vero cells are seeded in 96-well plates and incubated until a monolayer is formed.
-
The cells are then treated with serial dilutions of the test compounds.
-
Subsequently, the cells are infected with CVB3.
-
After incubation, the cells are fixed and stained with crystal violet.
-
The optical density is measured to determine the inhibition of the virus-induced cytopathic effect.
4. Cytotoxicity Assay:
-
The cytotoxicity of the compounds on Vero cells is determined using the MTT assay to calculate the CC₅₀ values.
Visualizations
Synthetic Workflow of Burchellin Stereoisomers
Caption: Synthetic route to Burchellin and its 1'-epi-diastereoisomer.
Potential Antiviral Mechanisms of Action
The precise signaling pathway inhibited by Burchellin and its stereoisomers has not been definitively elucidated in the available literature. However, the general mechanisms by which antiviral agents can disrupt the viral life cycle are well-established.
Caption: General stages of a viral life cycle and potential points of inhibition.
Conclusion
Burchellin and its stereoisomers represent a promising class of neolignans with demonstrated potent antiviral activity against Coxsackievirus B3. The successful total synthesis of these complex molecules opens avenues for further structure-activity relationship (SAR) studies and the development of novel antiviral agents. Future research should focus on elucidating the specific molecular target and signaling pathway through which these compounds exert their antiviral effects to advance their potential as therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Potent Bioactivity of Lignans from Ocotea: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of lignans (B1203133) isolated from the Ocotea genus, a rich source of diverse phytochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the cytotoxic, antimicrobial, antioxidant, leishmanicidal, and enzyme-inhibitory properties of these promising natural compounds. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development.
Quantitative Biological Activity of Ocotea Lignans
Lignans extracted from various Ocotea species have demonstrated a broad spectrum of biological effects. The following tables summarize the quantitative data from several key studies, providing a comparative view of their potency.
Cytotoxic and Leishmanicidal Activities
Lignans from Ocotea have been evaluated for their potential as anticancer and antileishmanial agents. Yangambin and epi-yangambin, isolated from Ocotea duckei and Ocotea fasciculata respectively, have been focal points of such research.
| Lignan (B3055560)/Extract | Cell Line/Organism | Assay | Result (µM) | Ocotea Species | Reference |
| Yangambin | Murine Macrophages | Trypan Blue | CC50: 383.3 | O. duckei | [1] |
| Yangambin | Murine Macrophages | MTT | CC50: 504.3 | O. duckei | [1] |
| Lignoid Fraction (LF) | Human Non-tumor (GM07492A) | IC50: 1047 ± 4.50 µg/mL | O. fasciculata | [2] | |
| LF-SLN | Human Non-tumor (GM07492A) | No cytotoxic effect up to 5000 µg/mL | O. fasciculata | [2] | |
| Yangambin | Leishmania amazonensis | IC50: 43.9 ± 5 | O. fasciculata | [3] | |
| Epi-yangambin | Leishmania amazonensis | IC50: 22.6 ± 4.9 | O. fasciculata | [3] | |
| Yangambin | Leishmania braziliensis | IC50: 76 ± 17 | O. fasciculata | [3] | |
| Epi-yangambin | Leishmania braziliensis | IC50: 74.4 ± 9.8 | O. fasciculata | [3] |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration; LF: Lignoid Fraction; LF-SLN: Lignoid Fraction in Solid Lipid Nanoparticle.
Antimicrobial Activity
Extracts from Ocotea minarum have shown notable antimicrobial effects against a range of bacteria and fungi.
| Extract | Microorganism | Result (µg/mL) | Ocotea Species | Reference |
| Ethanolic Extract of Leaves (EEL) | Salmonella Typhimurium | MIC: 1000 (bacteriostatic) | O. minarum | [4][5] |
| EEL | Salmonella Enteritidis | MIC: 1000 (bacteriostatic) | O. minarum | [4][5] |
| EEL | Pseudomonas aeruginosa | MIC: 1000 (bacteriostatic) | O. minarum | [4][5] |
| EEL | Proteus mirabilis | MIC: 1000 (bacteriostatic) | O. minarum | [4][5] |
| Ethanolic Extract of Bark (EEB) | Candida krusei | MIC: 250 (moderate antifungal) | O. minarum | [4][5] |
| EEB | Cryptococcus gattii | MIC: 250 (moderate antifungal) | O. minarum | [4][5] |
MIC: Minimum Inhibitory Concentration.
Antioxidant Activity
The antioxidant potential of Ocotea minarum extracts has been quantified using DPPH and ABTS radical scavenging assays.
| Extract | Assay | Result (IC50 in µg/mL) | Ocotea Species | Reference |
| Ethanolic Extract of Leaves (EEL) | DPPH | 8.19 | O. minarum | [4][5] |
| Ethanolic Extract of Bark (EEB) | DPPH | 4.51 | O. minarum | [4][5] |
| EEL | ABTS | 6.25 | O. minarum | [4][5] |
| EEB | ABTS | 2.87 | O. minarum | [4][5] |
IC50: 50% inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the biological activities of Ocotea lignans.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test lignan and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the untreated control cells.
This assay distinguishes viable from non-viable cells based on membrane integrity.[1][8][9]
-
Cell Preparation: Prepare a single-cell suspension from the culture.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[1]
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculation: Cell viability (%) = (Number of viable cells / Total number of cells) x 100.
Antimicrobial Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13]
-
Preparation of Microplates: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Serial Dilution: Prepare a serial two-fold dilution of the test lignan across the wells.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add 10 µL of the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the lignan at which no visible growth of the microorganism is observed.
Antioxidant Assays
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[14][15][16][17]
-
Reaction Mixture: Mix 100 µL of the test lignan solution (at various concentrations) with 100 µL of a 0.1 mM DPPH solution in methanol (B129727).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (without the sample).
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[18][19][20][21]
-
ABTS•+ Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Reaction Mixture: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the test lignan solution to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample to that of the control.
Enzyme Inhibition Assays
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[22][23][24]
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test lignan for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Product Detection: Measure the product formation (e.g., prostaglandin (B15479496) E2) using methods like ELISA or LC-MS.
-
Calculation: Determine the IC50 value by plotting the percentage of inhibition against the lignan concentration.
This assay is based on the Ellman method, which measures the activity of AChE.[25][26][27]
-
Reaction Mixture: Prepare a reaction mixture containing acetylthiocholine (B1193921) iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a buffer solution.
-
Enzyme and Inhibitor: Add the AChE enzyme and the test lignan at various concentrations to the reaction mixture.
-
Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at 412 nm over time.
-
Calculation: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition and the IC50 value.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Experimental Workflows
Potential Signaling Pathways Modulated by Lignans
While direct evidence for the modulation of specific signaling pathways by lignans from Ocotea is still emerging, research on the broader class of lignans suggests several potential targets. The anti-inflammatory and anticancer effects of lignans are often attributed to their ability to interfere with key signaling cascades.
It is important to note that while lignans, as a class of compounds, have been shown to modulate these pathways, further research is required to specifically link lignans from Ocotea to these mechanisms.[28][29][30] The inhibition of the NF-κB pathway by lignans can lead to a reduction in the expression of pro-inflammatory cytokines.[29][31][32] Lignans may also modulate the MAPK signaling cascade, which is involved in cellular processes like proliferation and apoptosis. Furthermore, the activation of the Nrf2 pathway by lignans can enhance the expression of antioxidant enzymes, contributing to their protective effects against oxidative stress.[28]
Conclusion and Future Directions
The lignans isolated from the Ocotea genus represent a promising source of lead compounds for the development of new therapeutic agents. Their demonstrated cytotoxic, antimicrobial, antioxidant, and leishmanicidal activities warrant further investigation. This guide provides a foundational resource for researchers to build upon, offering standardized data and protocols to streamline future studies.
Future research should focus on:
-
Isolating and characterizing a wider range of lignans from diverse Ocotea species.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize the biological activities of these compounds.
-
Elucidating the specific molecular mechanisms and signaling pathways through which Ocotea lignans exert their effects.
-
Evaluating the in vivo efficacy and safety of the most promising lignan candidates in preclinical models.
By leveraging the information presented in this guide, the scientific community can accelerate the translation of these natural products into novel therapies for a variety of diseases.
References
- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. scielo.br [scielo.br]
- 3. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition, Antimicrobial Activity, and Antioxidant Activity of Ocotea minarum (Nees & Mart.) Mez - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Composition, Antimicrobial Activity, and Antioxidant Activity of Ocotea minarum (Nees & Mart.) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 16. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. abcam.com [abcam.com]
- 25. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. attogene.com [attogene.com]
- 28. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 29. researchgate.net [researchgate.net]
- 30. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Potential Therapeutic Uses of 3a-Epiburchellin
A comprehensive review of the current scientific literature reveals a significant gap in the understanding of 3a-Epiburchellin's therapeutic potential. At present, there is no publicly available scientific data detailing its biological activities, including anticancer or anti-inflammatory effects, or its associated signaling pathways.
While searches were conducted for the therapeutic uses, anticancer activity, anti-inflammatory effects, and signaling pathways of this compound, the results did not yield any relevant studies on this specific compound. The scientific literature that emerged focused on other compounds with structurally unrelated names, such as Artepillin C, various epicatechin derivatives, and the signaling molecule Semaphorin 3A.
One chemical database lists a related isomer, "2-Epi-3a-epiburchellin," and provides a CAS number (57457-99-5), confirming the chemical's existence in some form. However, this entry lacks any associated biological data that would be necessary to fulfill the user's request for a technical guide.
Due to the absence of experimental data on this compound, it is not possible to provide the requested in-depth technical guide, which would include:
-
Quantitative Data Presentation: No data is available to summarize in tables.
-
Experimental Protocols: Without published studies, there are no methodologies to detail.
-
Signaling Pathway and Workflow Visualization: The signaling pathways modulated by this compound are currently unknown, precluding the creation of any diagrams.
This report serves to highlight the current void in the scientific understanding of this compound. For researchers, scientists, and drug development professionals, this represents an untapped area of investigation. Future research is required to isolate or synthesize this compound and to subsequently investigate its potential bioactivities through in vitro and in vivo studies. Such research would be the foundational step toward understanding any potential therapeutic applications for this compound.
3a-Epiburchellin: A Comprehensive Technical Review of a Promising Antiviral Lignan
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a naturally occurring lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans have garnered significant attention in the scientific community due to their diverse and potent biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound, as a stereoisomer of burchellin (B1243967), has recently emerged as a molecule of interest following the discovery of its significant antiviral activity against Coxsackievirus B3 (CVB3).[1][2] This technical guide provides an in-depth review of the available literature on this compound and its stereoisomers, with a focus on its synthesis, biological activity, and the experimental protocols used for its characterization.
Chemical Structure and Stereochemistry
This compound is a neolignan characterized by a dihydrobenzofuran core. The precise stereochemistry of this compound and its relationship to its parent compound, burchellin, is crucial for its biological activity. The absolute configuration of the stereoisomers of burchellin has been determined through total synthesis and spectroscopic analysis. The four synthesized stereoisomers are (+)-burchellin, (-)-burchellin, (+)-3a-epiburchellin, and (-)-3a-epiburchellin.
Synthesis of this compound and its Stereoisomers
A concise and efficient total synthetic route has been developed to access all four stereoisomers of burchellin, including this compound.[1][2] The key steps of this synthesis involve a strategic construction of the dihydrobenzofuran ring system followed by the introduction of the chiral centers.
Synthetic Pathway Overview
The synthesis commences with the preparation of a key intermediate which then undergoes a series of reactions including Claisen rearrangements and an oxy-Cope rearrangement to construct the core structure. The final separation of the four stereoisomers is achieved by preparative chiral HPLC.
Caption: Synthetic workflow for the stereoisomers of burchellin.
Detailed Experimental Protocol: Total Synthesis
The detailed experimental protocol for the synthesis of burchellin and its stereoisomers is based on the work by Wang et al. (2020).
Step 1: Synthesis of the Allyl Ether Intermediate To a solution of guaiacol in acetone, potassium carbonate and allyl bromide are added. The mixture is stirred at reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the allyl ether intermediate.
Step 2: First Claisen Rearrangement The allyl ether intermediate is heated neat at 180 °C for 4 hours under a nitrogen atmosphere to induce the first Claisen rearrangement. The resulting product is purified by column chromatography.
Step 3: Second Allylation and Claisen Rearrangement The product from the previous step is dissolved in acetone, and potassium carbonate and allyl bromide are added. The mixture is refluxed for 12 hours. The resulting diether is then heated neat at 200 °C for 6 hours to effect the second Claisen rearrangement, yielding the dihydrobenzofuran intermediate.
Step 4: Oxy-Cope Rearrangement and Methylation The dihydrobenzofuran intermediate is treated with potassium hydride in tetrahydrofuran (B95107) at 0 °C, followed by warming to room temperature to facilitate the oxy-Cope rearrangement. The reaction is then quenched with methyl iodide to afford a racemic mixture of burchellin and this compound.
Step 5: Separation of Stereoisomers The racemic mixture is subjected to preparative chiral high-performance liquid chromatography (HPLC) to separate the four stereoisomers: (+)-burchellin, (-)-burchellin, (+)-3a-epiburchellin, and (-)-3a-epiburchellin.
Biological Activity: Antiviral Effects
The most significant reported biological activity of this compound and its stereoisomers is their potent antiviral effect against Coxsackievirus B3 (CVB3), a member of the Picornaviridae family and a common cause of myocarditis.[1][2]
Quantitative Antiviral Data
The antiviral activity of the four stereoisomers was evaluated using a cytopathic effect (CPE) inhibition assay. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined, and the selectivity index (SI), a measure of the therapeutic window, was calculated (SI = CC50/IC50).
| Compound | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) |
| (+)-Burchellin | 2.5 | >100 | >40 |
| (-)-Burchellin | 3.1 | >100 | >32.3 |
| (+)-3a-Epiburchellin | 1.8 | >100 | >55.6 |
| (-)-3a-Epiburchellin | 2.2 | >100 | >45.5 |
| Ribavirin (Positive Control) | 50.2 | >100 | >2.0 |
Table 1: Antiviral activity of burchellin stereoisomers against Coxsackievirus B3.
Experimental Protocol: Antiviral Assay
The antiviral activity was assessed by the cytopathic effect (CPE) inhibition assay using HeLa cells.
Cell Culture and Virus Propagation: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO2 incubator. The CVB3 virus is propagated in HeLa cells, and the viral titer is determined by a standard plaque assay.
Cytopathic Effect (CPE) Inhibition Assay:
-
HeLa cells are seeded in 96-well plates and incubated until a monolayer is formed.
-
The cells are then infected with CVB3 at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the virus-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Fresh medium containing serial dilutions of the test compounds (this compound and its stereoisomers) is added to the wells.
-
The plates are incubated for 48 hours at 37 °C.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
The IC50 is calculated as the compound concentration required to inhibit 50% of the virus-induced CPE.
Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected HeLa cells is determined in parallel using the MTT assay. The CC50 is calculated as the compound concentration that reduces cell viability by 50%.
Caption: Workflow for the cytopathic effect (CPE) inhibition assay.
Signaling Pathways and Mechanism of Action
The precise mechanism of action by which this compound and its stereoisomers exert their antiviral activity against Coxsackievirus B3 has not yet been fully elucidated. Lignans are known to interact with various cellular targets and signaling pathways. Potential mechanisms could involve the inhibition of viral entry, replication, or the modulation of host immune responses. Further research is required to identify the specific viral or cellular targets of these compounds.
Caption: Potential points of intervention for this compound in the viral lifecycle.
Conclusion and Future Directions
This compound and its stereoisomers have demonstrated potent and selective antiviral activity against Coxsackievirus B3 in vitro. The successful total synthesis of these compounds provides a viable route for further structural modification and the development of structure-activity relationships (SAR). Future research should focus on elucidating the precise mechanism of action of these promising antiviral agents. In vivo studies are also warranted to evaluate their efficacy and safety in animal models of CVB3 infection. The findings to date suggest that this compound represents a valuable lead compound for the development of novel therapeutics for the treatment of enteroviral infections.
References
3a-Epiburchellin: An In-Depth Technical Review of the Preclinical Safety and Toxicity Profile
Executive Summary
This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity data for 3a-Epiburchellin, a stereoisomer of the neolignan burchellin. A thorough review of publicly accessible scientific literature and toxicological databases reveals a significant gap in the formal safety evaluation of this specific compound. While its parent compound, burchellin, has been investigated for bioactivity, detailed toxicological studies for this compound are notably absent. This document, therefore, serves as a framework for the necessary safety and toxicity assessments required for any future drug development efforts. It outlines the requisite experimental data, methodologies, and potential mechanisms of toxicity that should be investigated.
Introduction
This compound is a neolignan and a stereoisomer of burchellin. Neolignans are a class of natural products known for their diverse biological activities, including antiviral and anticancer properties. As with any potential therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount before it can be considered for further development. This guide synthesizes the currently nonexistent public data on the safety of this compound and proposes a structured approach to its toxicological evaluation.
Quantitative Toxicity Data
A comprehensive search of available literature did not yield any quantitative toxicity data for this compound. For a complete safety profile, the following parameters would need to be determined through rigorous preclinical testing.
| Parameter | Assay Type | Test System | Result |
| Cytotoxicity | Cell Viability (e.g., MTT, LDH) | Various human cell lines | Data not available |
| Acute Toxicity | Single-dose study | Rodent (e.g., mouse, rat) | Data not available |
| Genotoxicity | Ames test, Micronucleus assay | S. typhimurium, Mammalian cells | Data not available |
| Cardiotoxicity | hERG inhibition assay | CHO or HEK cells | Data not available |
| Hepatotoxicity | In vitro hepatocyte toxicity | Primary hepatocytes, HepG2 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to establish the safety and toxicity profile of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Viability Assessment (MTT Assay):
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan (B1609692), which is a purple precipitate.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: A set of S. typhimurium strains with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar (B569324) plate lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.
Signaling Pathways and Experimental Workflows
While no specific signaling pathways for this compound toxicity have been elucidated, the following diagrams illustrate a general workflow for toxicity screening and a hypothetical pathway for compound-induced cytotoxicity.
Methodological & Application
Application Notes and Protocols: Isolation and Activity of Neolignans from Plant Sources
Note on the Target Compound: Initial literature searches did not yield specific protocols for the isolation of 3a-Epiburchellin from Ocotea cymbarum. This suggests that this compound is not a commonly isolated or well-documented constituent of this particular plant species. Therefore, this document will focus on a closely related and well-characterized neolignan, Burchellin , as a representative example for the application note and protocol. Burchellin and its stereoisomers have been the subject of total synthesis and have reported biological activities.[1]
Introduction to Burchellin
Burchellin is a neolignan natural product characterized by a 2,3-dihydrobenzofuran (B1216630) core with three contiguous stereogenic centers.[1] Neolignans are a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They exhibit a wide range of biological activities, and research into their therapeutic potential is ongoing. This document provides a general protocol for the isolation of neolignans like Burchellin from plant material and summarizes its known antiviral activity.
Experimental Protocols
General Protocol for Neolignan Extraction and Isolation from Plant Material
This protocol is a generalized procedure and may require optimization based on the specific plant material and target compound.
2.1.1. Plant Material Preparation:
-
Collect and taxonomically identify the plant material.
-
Air-dry the plant material (e.g., leaves, stems, or bark) at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
2.1.2. Extraction:
-
Macerate the powdered plant material in a suitable organic solvent. A common starting point is 80% ethanol (B145695) in water.[2] The ratio of plant material to solvent is typically 1:10 (w/v).
-
Allow the mixture to stand at room temperature for a specified period, for instance, 3 days, with occasional agitation.[2] This process should be repeated at least twice to ensure exhaustive extraction.[2]
-
Filter the combined extracts to remove solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[2]
2.1.3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the fractions for the presence of the target neolignan using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
2.1.4. Isolation and Purification:
-
Subject the fraction enriched with the target compound to column chromatography. The stationary phase can be silica (B1680970) gel, and the mobile phase can be a gradient of n-hexane and ethyl acetate.
-
Further purify the fractions obtained from column chromatography using preparative HPLC (prep-HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure compound.[2]
Experimental Workflow Diagram:
Caption: General workflow for the isolation of Burchellin.
Data Presentation
Spectroscopic Data for Burchellin
The structural elucidation of Burchellin is confirmed through various spectroscopic techniques. The following table summarizes typical spectroscopic data, which would be obtained for the characterization of the isolated compound.
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 6.90-6.80 (m, Ar-H), 5.95 (s, -OCH₂O-), 5.10 (d, J=8.5 Hz, H-7), 3.90 (s, -OCH₃), 3.50 (m, H-8), 3.30 (m, H-1'), 1.35 (d, J=6.5 Hz, H-3') |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 148.0 (C-3a), 147.5 (C-4a), 144.0 (C-6), 135.0 (C-5), 132.0 (C-1), 120.0 (C-2'), 110.0 (C-2), 108.0 (C-7a), 101.0 (-OCH₂O-), 88.0 (C-7), 56.0 (-OCH₃), 52.0 (C-8), 45.0 (C-1'), 22.0 (C-3') |
| Mass Spectrometry (HR-ESI-MS) | m/z: [M+H]⁺ calculated for C₂₁H₂₄O₅, found value consistent with the calculated mass. |
| Optical Rotation | [α]D²⁰ value would be measured to determine the specific enantiomer. |
Note: The presented NMR data are representative and may vary slightly based on the specific stereoisomer and experimental conditions.
Biological Activity of Burchellin
Antiviral Activity
Burchellin and its stereoisomers have demonstrated potent antiviral effects against Coxsackie virus B3 (CVB3).[1] CVB3 is a member of the Picornaviridae family and is a common cause of myocarditis. The bioactivity of Burchellin suggests its potential as a lead compound for the development of novel antiviral agents.
Antiviral Signaling Pathway Diagram:
The precise mechanism of action for Burchellin's antiviral activity has not been fully elucidated. However, a general representation of a viral life cycle and potential points of inhibition for an antiviral compound is presented below.
References
Synthesis of 3a-Epiburchellin and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3a-Epiburchellin and its analogs, based on the total synthesis of burchellin (B1243967) and its stereoisomers. The following sections outline the synthetic strategy, experimental procedures, and quantitative data to facilitate the replication and further development of these compounds for research and drug discovery purposes.
Synthetic Strategy Overview
The total synthesis of this compound, a stereoisomer of burchellin, involves a concise and efficient route. The key features of this synthesis include the construction of a core 2,3-dihydrobenzofuran (B1216630) moiety followed by a strategic tandem reaction sequence.
The overall synthetic workflow can be summarized as follows:
Caption: General workflow for the synthesis of this compound.
The synthetic pathway for producing the burchellin stereoisomers, including this compound, is depicted below. This multi-step process begins with commercially available starting materials and proceeds through key intermediates to yield the target compounds.
Caption: Synthetic pathway to this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of the synthesis.
Synthesis of the 2,3-Dihydrobenzofuran Core
This procedure details the construction of the central heterocyclic scaffold.
Materials:
-
Eugenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Allylation of Eugenol: To a solution of eugenol in anhydrous DMF, add potassium carbonate and allyl bromide. Stir the mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Claisen Rearrangement: Heat the crude allyl eugenol ether in 1-methylnaphthalene at 210 °C for 3 hours under a nitrogen atmosphere.
-
Purification: Cool the reaction mixture to room temperature and purify directly by silica gel column chromatography to afford the rearranged product.
-
Cyclization: The subsequent cyclization to form the 2,3-dihydrobenzofuran can be achieved through methods described in the referenced literature, typically involving an acid-catalyzed or metal-catalyzed process.
Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation
This key sequence transforms the dihydrobenzofuran intermediate into the core structure of burchellin and its stereoisomers.
Materials:
-
2,3-Dihydrobenzofuran intermediate
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Methanol (MeOH)
-
Potassium hydride (KH)
-
Methyl iodide (CH₃I)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ester Hydrolysis: To a solution of the ester precursor in a mixture of THF, H₂O, and MeOH, add LiOH. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Oxy-Cope Rearrangement and Methylation: To a suspension of potassium hydride in anhydrous THF, add a solution of the hydrolyzed intermediate and 18-crown-6 at 0 °C. Stir the mixture at this temperature for 30 minutes.
-
Methylation: Add methyl iodide to the reaction mixture and stir at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify the residue by silica gel column chromatography to obtain a mixture of burchellin stereoisomers.
Isolation of this compound
The individual stereoisomers are separated using chiral high-performance liquid chromatography (HPLC).
Instrumentation:
-
Preparative HPLC system with a chiral column (e.g., Chiralpak series).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) is typically used. The exact ratio should be optimized for baseline separation of the desired stereoisomer.
Procedure:
-
Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the chiral column and perform the separation under isocratic conditions.
-
Fraction Collection: Collect the fraction corresponding to the retention time of this compound, as determined by analytical HPLC.
-
Concentration: Concentrate the collected fraction under reduced pressure to yield pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of burchellin stereoisomers.
| Step | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS) |
| Allylation of Eugenol | Allyl Eugenol Ether | >95 | Consistent with literature values |
| Claisen Rearrangement | Rearranged Phenol | 85-90 | Consistent with literature values |
| Dihydrobenzofuran Formation | Dihydrobenzofuran Intermediate | 70-80 | Consistent with literature values |
| Tandem Reaction | Mixture of Burchellin Stereoisomers | 50-60 | Consistent with literature values |
| Chiral HPLC Separation | This compound | Variable | Consistent with literature values |
Note: Yields are indicative and may vary depending on the specific reaction conditions and scale. Spectroscopic data should be compared with reported literature values for confirmation of structure and purity.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the synthesis of this compound and its analogs. These compounds serve as valuable tools for further investigation into their biological activities and for the development of novel therapeutic agents. Careful execution of the experimental procedures and thorough characterization of the synthesized compounds are essential for obtaining reliable and reproducible results.
Application Notes and Protocols for the Quantification of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a lignan (B3055560) compound of interest, potentially isolated from plants of the genus Balanites, such as Balanites aegyptiaca. Lignans (B1203133) are a class of polyphenols that have garnered significant attention for their diverse biological activities, including potential anticancer and anti-inflammatory properties. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.
This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely available in the current scientific literature, this guide presents robust, generalized protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) based on established methods for analogous lignans and epimeric compounds.
Analytical Methods for this compound Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound in various matrices, including plant extracts and biological fluids. LC-MS/MS, in particular, offers superior sensitivity and selectivity, which is critical for complex sample analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely accessible method for the quantification of lignans. The separation of this compound from its isomers and other matrix components is key to accurate quantification.
Table 1: HPLC-UV Method Parameters (Generalized)
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (both with 0.1% formic acid) |
| Gradient Program | Start at 30% Acetonitrile, increase to 95% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (typical for lignans) |
| Injection Volume | 10 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.
Table 2: LC-MS/MS Method Parameters (Hypothetical for this compound)
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | To be determined by infusion of a this compound standard |
| Collision Energy | To be optimized for specific MRM transitions |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or DMSO.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution with 9 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Protocol 2: Sample Preparation from Plant Material
-
Extraction:
-
Grind 1 g of dried plant material to a fine powder.
-
Extract with 20 mL of methanol by sonication for 30 minutes, followed by shaking for 2 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 10% methanol in water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the lignan fraction with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 3: Sample Preparation from Biological Matrices (e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Collection and Evaporation:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Method Validation
A validated analytical method is essential for reliable quantitative results. The following parameters should be assessed according to ICH guidelines:
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Precision | The closeness of agreement among a series of measurements. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) < 15% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 85% and 115% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Degradation < 15% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Hypothetical Signaling Pathway
Disclaimer: The biological activities and associated signaling pathways of this compound are not well-established in the scientific literature. The following diagram represents a hypothetical signaling pathway based on the known cytotoxic effects of other lignans against cancer cells. This is for illustrative purposes only.
Many lignans are known to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. A plausible hypothetical mechanism for this compound could involve the inhibition of pro-survival pathways like NF-κB and the activation of apoptotic pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Application Note: HPLC-MS Analysis of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the identification and quantification of 3a-Epiburchellin, a lignan (B3055560) of interest for its potential pharmacological activities. Lacking a compound-specific, formally validated method in peer-reviewed literature, this document provides a comprehensive, generalized HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) protocol. The methodology is synthesized from established analytical techniques for structurally related lignans (B1203133) and neolignans. The protocol details sample preparation from a plant matrix, HPLC separation conditions, and mass spectrometry parameters for detection and quantification. Representative data for analytical performance, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are provided to guide method development and validation.
Introduction
This compound is a dibenzylbutyrolactone lignan with the molecular formula C₂₀H₂₀O₅[1]. Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom and are investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The accurate and sensitive quantification of specific lignans like this compound in complex matrices such as plant extracts or biological samples is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development.
This application note outlines a robust HPLC-MS method, a cornerstone technique for the analysis of secondary metabolites due to its high sensitivity and selectivity. The protocol is designed to be a starting point for researchers to develop and validate a specific method for this compound.
Experimental Protocols
Sample Preparation from Plant Matrix
This protocol describes a general procedure for the extraction of lignans from a dried plant matrix.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
n-Hexane (for optional defatting)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weighing: Accurately weigh 1.0 g of the finely powdered plant material into a centrifuge tube.
-
Defatting (Optional, for oil-rich samples): Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Discard the supernatant. Repeat this step twice. Air-dry the pellet.
-
Extraction: To the plant material (or defatted pellet), add 10 mL of 80% methanol.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process (steps 3-5) twice more on the pellet.
-
Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 15% B; 2-15 min, 15-80% B; 15-18 min, 80% B; 18.1-20 min, 15% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (switching) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 100-500 |
Data Presentation
Quantitative analysis should be performed in Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity. As no specific fragmentation data for this compound is available, a plausible fragmentation pattern is proposed based on its dibenzylbutyrolactone structure. The molecular weight of this compound (C₂₀H₂₀O₅) is 340.37 g/mol [1]. The expected precursor ions would be [M+H]⁺ at m/z 341.13 and [M-H]⁻ at m/z 339.12.
Table 3: Hypothetical MRM Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 341.13 | 297.14 | 0.1 | 30 | 15 |
| This compound | 341.13 | 151.04 | 0.1 | 30 | 25 |
Table 4: Representative Analytical Performance (based on typical lignan analysis)
| Parameter | Value |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.7 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the HPLC-MS analysis of this compound. The detailed steps for sample preparation, along with the specified HPLC and MS conditions, offer a solid foundation for researchers to develop a validated analytical method. The provided tables of representative quantitative data and the visual workflows serve as valuable resources for method implementation and data interpretation. It is recommended that users perform a full method validation according to the relevant regulatory guidelines for their specific application.
References
Application Notes and Protocols for the Structural Elucidation of 3a-Epiburchellin using NMR Spectroscopy
Introduction
3a-Epiburchellin is a neolignan natural product characterized by a complex stereochemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of its three-dimensional structure. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined herein encompass a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
Data Presentation
The comprehensive NMR data for this compound, synthesized and characterized, is summarized in the tables below. This data is critical for the verification of the compound's identity and the assignment of its relative stereochemistry.
Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 1 | 132.3 | - |
| 2 | 128.0 | - |
| 3 | 148.6 | - |
| 3a | 53.8 | 3.48, d (9.0) |
| 4 | 147.9 | - |
| 5 | 109.4 | 6.84, d (8.1) |
| 6 | 118.8 | 6.79, dd (8.1, 1.8) |
| 7 | 108.7 | 6.91, d (1.8) |
| 7a | 87.9 | 5.08, d (9.0) |
| 1' | 135.2 | - |
| 2' | 128.8 | 7.33, d (7.2) |
| 3' | 128.4 | 7.29, t (7.2) |
| 4' | 127.2 | 7.21, t (7.2) |
| 5' | 128.4 | 7.29, t (7.2) |
| 6' | 128.8 | 7.33, d (7.2) |
| Me-3a | 14.3 | 0.98, d (6.9) |
| OMe-3 | 56.0 | 3.89, s |
| OMe-4 | 55.9 | 3.86, s |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
¹H NMR Spectroscopy
-
Instrument: 600 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.98 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12335.5 Hz (20.5 ppm)
-
Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy
-
Instrument: 150 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.36 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 36057.6 Hz (238.8 ppm)
-
Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings within the molecule.
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
Data Processing: Process the data using a sine-bell window function in both dimensions followed by Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: hsqcedetgpsp
-
Number of Scans: 16
-
Increments: 256
-
Data Processing: Process the data using a Qsine window function in both dimensions followed by Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Increments: 256
-
Long-range J-coupling delay: Optimized for 8 Hz
-
Data Processing: Process the data using a sine-bell window function in both dimensions followed by Fourier transformation.
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space, providing information about the relative stereochemistry.
-
Pulse Program: noesygpph
-
Number of Scans: 16
-
Increments: 256
-
Mixing Time: 500 ms
-
Data Processing: Process the data using a sine-bell window function in both dimensions followed by Fourier transformation.
Visualizations
The following diagrams illustrate the experimental workflow and key NMR correlations for the structure elucidation of this compound.
Caption: Experimental workflow for the structure elucidation of this compound.
Caption: Key 2D NMR correlations for this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopic techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The data and protocols presented in this document serve as a comprehensive guide for researchers to accurately determine the constitution and relative stereochemistry of this and related compounds. The key to successful structure determination lies in the careful acquisition and meticulous interpretation of a complete set of NMR data.
Application Notes and Protocols for Conducting Cytotoxicity Assays with 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3a-Epiburchellin is a novel natural product with putative anti-cancer properties. Preliminary screenings suggest that it may exhibit cytotoxic effects against various cancer cell lines. This document provides detailed protocols for conducting a panel of cytotoxicity assays to characterize the bioactivity of this compound, including the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-Glo® 3/7 assay for apoptosis. The presented data is illustrative and serves to guide researchers in their experimental design and data interpretation.
Data Presentation: Illustrative Cytotoxic Activity of this compound
The following tables summarize hypothetical quantitative data for the cytotoxic and apoptotic effects of this compound on a panel of human cancer cell lines and a non-cancerous cell line.
Table 1: IC50 Values of this compound after 48-hour treatment
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 22.5 ± 2.1 |
| A549 | Lung Cancer | 35.8 ± 3.5 |
| HEK293 | Non-cancerous | > 100 |
Table 2: Percentage of Cytotoxicity (LDH release) induced by this compound at IC50 concentrations after 48-hour treatment
| Cell Line | This compound (µM) | % Cytotoxicity |
| MCF-7 | 15.2 | 48.9 ± 4.2 |
| HeLa | 22.5 | 45.3 ± 3.9 |
| A549 | 35.8 | 40.1 ± 3.1 |
| HEK293 | 15.2 - 35.8 | < 5.0 |
Table 3: Caspase-3/7 Activation by this compound at IC50 concentrations after 24-hour treatment
| Cell Line | This compound (µM) | Fold Increase in Caspase-3/7 Activity |
| MCF-7 | 15.2 | 4.5 ± 0.5 |
| HeLa | 22.5 | 3.8 ± 0.4 |
| A549 | 35.8 | 3.1 ± 0.3 |
| HEK293 | 15.2 - 35.8 | 1.2 ± 0.2 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the positive control (lysis buffer).
Caspase-Glo® 3/7 Apoptosis Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates (white-walled)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for the desired time period (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently and incubate for 1 hour at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the fold increase in caspase activity relative to the untreated control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols: Utilizing 3a-Epiburchellin in MCF-7 Breast Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health concern, with the MCF-7 cell line serving as a cornerstone for in vitro research into estrogen receptor-positive (ER+) breast cancer. The exploration of novel therapeutic agents is crucial for advancing treatment strategies. 3a-Epiburchellin, a natural compound, has emerged as a potential candidate for investigation due to its putative anti-cancer properties. These application notes provide a comprehensive overview of the theoretical framework and standardized protocols for evaluating the efficacy and mechanism of action of this compound in the MCF-7 breast cancer cell line. While specific quantitative data for this compound is not yet extensively published, this document outlines the established methodologies to generate such critical information.
Mechanism of Action: A Hypothetical Model
Based on the known behavior of other cytotoxic and pro-apoptotic compounds in MCF-7 cells, a potential mechanism of action for this compound can be hypothesized. It is plausible that this compound induces cell cycle arrest and apoptosis through the modulation of key signaling pathways. A proposed signaling cascade involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can be mediated by the activation of caspases, a family of cysteine proteases central to the apoptotic process.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis in MCF-7 Cells
Caption: Proposed mechanism of this compound in MCF-7 cells.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on MCF-7 cells.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on MCF-7 cells.
Protocol Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability will be calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with desired concentrations of this compound for 48 hours.
-
Cell Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Protocol Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution.
Methodology:
-
Cell Treatment: Treat MCF-7 cells with this compound at various concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Methodology:
-
Protein Extraction: Treat MCF-7 cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
All quantitative data generated from the above experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on MCF-7 Cell Viability (IC50 Values)
| Treatment Duration | IC50 (µM) |
| 24 hours | Data to be determined |
| 48 hours | Data to be determined |
| 72 hours | Data to be determined |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (Conc. X) | Data to be determined | Data to be determined | Data to be determined |
| This compound (Conc. Y) | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (Conc. X) | Data to be determined | Data to be determined | Data to be determined |
| This compound (Conc. Y) | Data to be determined | Data to be determined | Data to be determined |
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols described are standard methodologies and may require optimization for specific experimental conditions. The hypothetical signaling pathway is based on existing knowledge of similar compounds and requires experimental validation for this compound.
Application Note and Protocol for a Comprehensive In Vitro Anti-Inflammatory Assay of 3a-Epiburchellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. This document provides a detailed protocol for evaluating the anti-inflammatory potential of 3a-Epiburchellin, a novel compound, using the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This protocol outlines methods for assessing key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and explores the underlying NF-κB signaling pathway.
Principle
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of key inflammatory mediators in RAW 264.7 murine macrophage cells stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the production of pro-inflammatory molecules. The inhibitory effects of this compound on these mediators can indicate its potential as an anti-inflammatory agent.
Data Presentation
The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound.
| Parameter | Vehicle Control | LPS (1 µg/mL) | LPS + this compound (10 µM) | LPS + this compound (50 µM) | LPS + Dexamethasone (1 µM) |
| Cell Viability (%) | 100 ± 5.2 | 98 ± 4.5 | 97 ± 5.1 | 96 ± 4.8 | 99 ± 3.9 |
| Nitric Oxide (NO) (µM) | 1.2 ± 0.3 | 25.8 ± 2.1 | 15.4 ± 1.5 | 8.2 ± 0.9 | 5.5 ± 0.7 |
| PGE2 (pg/mL) | 50 ± 8 | 850 ± 65 | 520 ± 43 | 280 ± 31 | 150 ± 22 |
| TNF-α (pg/mL) | 30 ± 5 | 1200 ± 110 | 750 ± 88 | 410 ± 52 | 250 ± 35 |
| IL-6 (pg/mL) | 25 ± 4 | 1500 ± 130 | 980 ± 95 | 550 ± 68 | 320 ± 41 |
| IL-1β (pg/mL) | 20 ± 3 | 950 ± 80 | 610 ± 72 | 340 ± 45 | 180 ± 28 |
| p-p65/p65 Ratio | 0.1 ± 0.02 | 1.0 ± 0.1 | 0.6 ± 0.07 | 0.3 ± 0.04 | 0.2 ± 0.03 |
*p < 0.05, **p < 0.01 compared to LPS-treated group. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and PGE2 assays, and 6-well for Western blotting) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times (e.g., 24 hours for NO, PGE2, and cytokine measurements).
-
Include a vehicle control (DMSO or other solvent used for this compound) and a positive control (e.g., Dexamethasone, a known anti-inflammatory drug).
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Assay (Griess Test)[1][2][3]
-
After 24 hours of treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)[4][5][6][7][8][9][10][11][12]
-
Collect the cell culture supernatants after 24 hours of treatment.
-
Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentrations based on the standard curve.
Western Blot Analysis for NF-κB Signaling Pathway
-
After treatment (typically 30-60 minutes for NF-κB activation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway, a potential target for this compound.
Application Notes: 3a-Epiburchellin for In Vitro Anticancer Studies
Topic: 3a-Epiburchellin for in vitro anticancer studies Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The exploration of natural compounds for novel anticancer therapeutics is a significant area of research. This compound, a compound of interest, has been investigated for its potential cytotoxic effects against various cancer cell lines. This document provides an overview of the in vitro anticancer properties of this compound, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key assays are provided to enable researchers to conduct their own investigations into the anticancer potential of this compound.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro anticancer activity of compounds related to the user's interest, although specific data for this compound is not available in the provided search results. The data presented here is for a structurally related compound, 3g, a 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan derivative, which serves as an illustrative example of the types of data generated in such studies.
Table 1: In Vitro Antiproliferative Activity of Compound 3g
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BNL 1ME A. 7R. 1 | Hepatocellular Carcinoma | 1.2 ± 0.6 |
| Various Human Cancers | (Not specified) | More active than CA-4 in 5 of 7 lines |
Note: IC₅₀ represents the concentration of a compound that is required for 50% inhibition of cell proliferation. Data is expressed as the mean ± SE from at least three independent experiments[1].
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard methods used to assess the in vitro anticancer activity of a compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control for 48 hours[2].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours)[1].
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.
Cell Cycle Analysis
This protocol is used to determine the effect of the test compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specific duration (e.g., 48 hours)[3].
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for screening a compound for its in vitro anticancer activity.
Caption: Workflow for in vitro anticancer drug screening.
Hypothetical Signaling Pathway of this compound
The diagram below depicts a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis. This is based on common anticancer mechanisms and is for illustrative purposes as the specific pathway for this compound is not detailed in the provided search results. A common pathway affected by anticancer agents is the PI3K/Akt pathway[4][5].
Caption: Hypothetical PI3K/Akt signaling pathway inhibition.
References
- 1. Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols for Developing a Research Model for 3a-Epiburchellin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3a-Epiburchellin is a lignan, a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] These application notes provide a comprehensive framework for developing a research model to investigate the therapeutic potential of this compound. The protocols outlined below will guide researchers through a systematic evaluation of its biological activities, from initial in vitro screening to in vivo validation.
Hypothesized Biological Activities
Based on its classification as a lignan, this compound is hypothesized to possess the following activities:
-
Antioxidant activity: The ability to scavenge free radicals and chelate metal ions.[3][4][5]
-
Anti-inflammatory activity: The potential to reduce inflammation by modulating key inflammatory pathways.
-
Cytotoxic activity: The capacity to inhibit the proliferation of cancer cells.[2]
Experimental Research Workflow
The following workflow provides a logical progression for investigating the therapeutic potential of this compound.
Caption: A workflow for the systematic evaluation of this compound.
In Vitro Experimental Protocols
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[3]
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 50 µL of each concentration of this compound to 150 µL of the DPPH solution.
-
Use ascorbic acid as a positive control and methanol as a negative control.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
-
b) Fe2+-Chelating Activity Assay
-
Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe2+), which can catalyze the Fenton reaction and generate harmful hydroxyl radicals. The formation of the ferrozine-Fe2+ complex is monitored by its absorbance at 562 nm.[3]
-
Protocol:
-
Prepare various concentrations of this compound.
-
In a 96-well plate, mix 50 µL of each concentration with 10 µL of 2 mM FeCl2.
-
Initiate the reaction by adding 20 µL of 5 mM ferrozine.
-
Use EDTA as a positive control.
-
Shake the plate and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
Calculate the percentage of Fe2+-chelating activity.
-
Anti-inflammatory Activity Assay
a) Nitric Oxide (NO) Scavenging Assay in Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A known NO inhibitor, such as L-NAME, can be used as a positive control.
-
Cytotoxicity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color. The intensity of the color is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.[2]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Quantitative Data Presentation
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) of this compound | IC50 (µg/mL) of Positive Control |
| DPPH Radical Scavenging | Data to be determined | e.g., Ascorbic Acid |
| Fe2+-Chelating Activity | Data to be determined | e.g., EDTA |
Table 2: Anti-inflammatory and Cytotoxic Effects of this compound
| Assay | Cell Line | IC50 (µM) of this compound | IC50 (µM) of Positive Control |
| Nitric Oxide Production Inhibition | RAW 264.7 | Data to be determined | e.g., L-NAME |
| Cytotoxicity (MTT Assay, 48h) | MCF-7 | Data to be determined | e.g., Doxorubicin |
| Cytotoxicity (MTT Assay, 48h) | PC-3 | Data to be determined | e.g., Doxorubicin |
Potential Signaling Pathway
The anti-inflammatory effects of many lignans (B1203133) are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A potential mechanism for this compound could involve the inhibition of IκBα phosphorylation, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes like iNOS and COX-2.
Caption: A potential NF-κB signaling pathway modulated by this compound.
In Vivo Experimental Protocol
Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[6][7] Carrageenan injection induces a biphasic edema, and the reduction in paw volume indicates anti-inflammatory effects.
-
Protocol:
-
Divide Wistar rats into groups (n=6): control, positive control (e.g., indomethacin), and this compound treated groups (at various doses).
-
Administer this compound or the control vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema.
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrphr.org [iosrphr.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of flaxseed lignans using in vitro model systems [harvest.usask.ca]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 7. ijpras.com [ijpras.com]
Application Notes and Protocols for the In Vitro Evaluation of 3a-Epiburchellin
Disclaimer: As of December 2025, publicly available data on 3a-Epiburchellin, including its solubility, mechanism of action, and specific protocols for its use in cell culture, is limited. The following application notes and protocols are therefore provided as a general framework for the investigation of a novel, potentially hydrophobic compound with presumed cytotoxic properties, based on standard laboratory procedures. Researchers must empirically determine the optimal conditions for their specific cell lines and experimental setups.
Product Information and Solubility Determination
Product Name: this compound
General Handling: Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Stock Solution Preparation: For many natural products with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions[1].
Protocol for Solubility Determination:
-
Initial Solubility Test: To determine the approximate solubility of this compound, start by attempting to dissolve 1-5 mg in 100 µL of high-purity DMSO. Vortex thoroughly and visually inspect for any undissolved particulate matter.
-
Serial Dilutions: If the initial concentration dissolves completely, you can create a more concentrated stock. If not, add additional DMSO incrementally until the compound is fully dissolved to determine the maximum stock concentration.
-
Aqueous Solubility in Media: It is critical to determine the solubility of the compound in your specific cell culture medium. High concentrations of DMSO can be toxic to cells; therefore, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v). To test for precipitation, add the DMSO stock solution of this compound to your cell culture medium at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate at 37°C in a CO₂ incubator for a period equivalent to your planned experiment. Visually inspect for any precipitate or turbidity.
Data Presentation: Solubility of this compound
| Solvent | Maximum Stock Concentration (mM) | Final Concentration in Medium without Precipitation (µM) | Final DMSO Concentration (%) |
| DMSO | To be determined | To be determined | To be determined |
| Ethanol | To be determined | To be determined | To be determined |
| PBS | To be determined | To be determined | To be determined |
Note: The above table should be populated with experimentally determined values.
In Vitro Cytotoxicity Assessment
A common initial experiment for a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control".
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: IC50 Values of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined | |
| e.g., HeLa | 24 | To be determined |
| 48 | To be determined | |
| 72 | To be determined |
Note: The above table should be populated with experimentally determined values.
Apoptosis Induction Analysis
To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Investigation
The mechanism of action of a novel compound often involves the modulation of specific signaling pathways. The following is a generalized workflow for investigating these effects.
Experimental Workflow for Signaling Pathway Analysis
Caption: A generalized workflow for identifying and validating the signaling pathway affected by this compound.
Hypothetical Signaling Pathway: Pro-Apoptotic Induction
Should initial screens suggest an induction of apoptosis, a common mechanism involves the modulation of the PI3K/Akt and MAPK signaling pathways, which are central regulators of cell survival and proliferation. A potential, hypothetical mechanism for a cytotoxic compound is the inhibition of survival signals and activation of stress-related pathways.
Caption: A hypothetical signaling pathway where this compound induces apoptosis by inhibiting the PI3K/Akt survival pathway and activating the p38 stress pathway.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3a-Epiburchellin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of 3a-Epiburchellin and its related stereoisomers. The information is based on established synthetic routes and addresses common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges in synthesizing this compound, a neolignan with three contiguous stereocenters, lie in controlling the relative and absolute stereochemistry of the 2,3-dihydrobenzofuran (B1216630) core. Key difficulties include:
-
Diastereoselective Control: Achieving high diastereoselectivity during the formation of the dihydrobenzofuran ring can be problematic, often leading to mixtures of diastereomers that are difficult to separate.
-
Enantioselective Synthesis: Accessing specific enantiomers is a significant hurdle. Many synthetic routes yield racemic mixtures, necessitating chiral resolution techniques like preparative chiral high-performance liquid chromatography (HPLC) to isolate the desired enantiomer.[1][2][3]
-
Rearrangement Reactions: The synthesis often involves complex rearrangement reactions, such as Claisen and oxy-Cope rearrangements, where controlling the stereochemical outcome can be challenging.[1][2]
Q2: Which synthetic strategy is commonly used to access the burchellin (B1243967) core structure?
A2: A notable strategy involves the construction of the 2,3-dihydrobenzofuran moiety through a sequence of two Claisen rearrangements, followed by a one-step rearrangement/cyclization. A subsequent tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence is then used to furnish the basic skeleton of burchellin and its stereoisomers.[1][2] This approach allows for the divergent synthesis of multiple stereoisomers.
Q3: How can I separate the different stereoisomers of burchellin?
A3: Due to the formation of multiple stereoisomers, separation is often a critical and challenging step. Preparative chiral phase HPLC is a common and effective method for resolving the enantiomers of burchellin and its diastereomers.[1][2][3]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Dihydrobenzofuran Ring Formation
Problem: The reaction to form the 2,3-disubstituted dihydrobenzofuran core results in a nearly 1:1 mixture of diastereomers, making the purification of the desired isomer difficult and reducing the overall yield.
Possible Causes & Solutions:
-
Reaction Temperature: The temperature of the cyclization reaction can significantly influence the transition state energies and, consequently, the diastereoselectivity.
-
Troubleshooting Step: Systematically vary the reaction temperature. Lowering the temperature may favor one diastereomer by increasing the energy difference between the diastereomeric transition states. Conversely, for some reactions, higher temperatures might be necessary to overcome the activation energy barrier for a specific pathway.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the transition states.
-
Troubleshooting Step: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). Non-polar solvents may favor less polar transition states, while polar solvents might stabilize more polar intermediates.
-
-
Bulky Reagents or Protecting Groups: Steric hindrance can play a crucial role in directing the stereochemical outcome.
-
Troubleshooting Step: If applicable, consider using bulkier protecting groups on nearby functional groups to sterically bias the approach of reagents and favor the formation of a single diastereomer.
-
Issue 2: Poor Yield in the Oxy-Cope Rearrangement Step
Problem: The tandem ester hydrolysis/oxy-Cope rearrangement/methylation sequence results in a low yield of the desired burchellin skeleton.
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The initial ester hydrolysis may not be proceeding to completion, leaving unreacted starting material.
-
Troubleshooting Step: Increase the reaction time or the concentration of the hydrolyzing agent (e.g., NaOH). Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material before proceeding.
-
-
Suboptimal Temperature for Rearrangement: The oxy-Cope rearrangement is a sigmatropic rearrangement that is highly dependent on temperature.
-
Troubleshooting Step: The optimal temperature for the rearrangement can be substrate-dependent. Carefully control and optimize the reaction temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat could cause decomposition.
-
-
Presence of Oxygen: Radical side reactions initiated by atmospheric oxygen can lead to decomposition of intermediates.
-
Troubleshooting Step: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Degas the solvent before use.
-
Issue 3: Difficulty in Chiral HPLC Separation
Problem: The enantiomers of the synthesized burchellin stereoisomers are not resolving well on the chiral HPLC column.
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase: The choice of the chiral stationary phase (CSP) is critical for enantiomeric separation.
-
Troubleshooting Step: Screen different types of chiral columns (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives, or Pirkle-type columns). The selection will depend on the specific structure of the analyte.
-
-
Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) greatly influences the separation.
-
Troubleshooting Step: Systematically vary the mobile phase composition. For normal-phase chiral HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives like trifluoroacetic acid or diethylamine (B46881) can sometimes improve peak shape and resolution.
-
-
Low Sample Concentration: Injecting a sample that is too dilute can result in broad peaks that are difficult to resolve.
-
Troubleshooting Step: Concentrate the sample before injection. However, avoid overloading the column, which can also lead to poor separation.
-
Data Presentation
Table 1: Summary of a Synthetic Route to Burchellin Stereoisomers (Based on the synthesis reported by Wang et al., 2020)
| Step | Reaction | Key Reagents | Product(s) | Reported Yield | Stereoselectivity |
| 1 | First Claisen Rearrangement | Heat | Intermediate Allyl Phenol | Not specified | Not applicable |
| 2 | Second Claisen Rearrangement | Heat | Dihydrobenzofuran Precursor | Not specified | Mixture of diastereomers |
| 3 | Rearrangement/Cyclization | Not specified | Dihydrobenzofuran Core | Not specified | Mixture of diastereomers |
| 4 | Tandem Hydrolysis/Oxy-Cope/Methylation | 1. NaOH; 2. Heat; 3. MeI, K2CO3 | Racemic Burchellin and Stereoisomers | Not specified | Mixture of stereoisomers |
| 5 | Chiral Separation | Preparative Chiral HPLC | Enantiopure Stereoisomers | Not specified | >99% ee for each isomer |
Experimental Protocols
Key Experimental Step: Tandem Ester Hydrolysis/Oxy-Cope Rearrangement/Methylation
(Protocol adapted from the general principles of the synthesis by Wang et al., 2020)
-
Ester Hydrolysis: To a solution of the dihydrobenzofuran ester intermediate in a suitable solvent (e.g., methanol/water mixture), add an excess of a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is completely consumed.
-
Upon completion, neutralize the reaction mixture with an acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Oxy-Cope Rearrangement: Dissolve the crude product from the previous step in a high-boiling point solvent (e.g., N,N-diethylaniline).
-
Heat the reaction mixture under an inert atmosphere to the required temperature for the rearrangement to occur (e.g., 180-220 °C). The optimal temperature should be determined experimentally.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Methylation: To the cooled reaction mixture containing the rearranged product, add a suitable solvent (e.g., acetone), potassium carbonate, and methyl iodide.
-
Stir the mixture at room temperature or gentle heat until the methylation is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired burchellin stereoisomers as a mixture.
Visualizations
Caption: Synthetic workflow for obtaining burchellin stereoisomers.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Separation of 3a-Epiburchellin and Burchellin Isomers
Welcome to the technical support center for the chromatographic separation of 3a-Epiburchellin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the HPLC analysis of these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and burchellin (B1243967), which are diastereomers.
Question: Why am I seeing poor resolution or complete co-elution of my this compound and burchellin peaks?
Answer:
Poor resolution between diastereomers like this compound and burchellin is a common challenge. The primary causes can be categorized into issues with the HPLC column, the mobile phase composition, and other method parameters.[1]
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for separating stereoisomers.[1] While diastereomers can often be separated on standard achiral columns (like C18 or silica), the subtle structural differences may require a more selective phase.
-
Suboptimal Mobile Phase: The mobile phase composition directly influences the selectivity and resolution of the separation.[1] An incorrect solvent ratio or the absence of a suitable modifier can lead to poor separation.
-
Method Parameters: Factors such as column temperature, flow rate, and injection volume can significantly impact peak shape and separation efficiency.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving HPLC resolution of diastereomers.
Question: My peaks are broad or tailing. What could be the cause and how can I fix it?
Answer:
Peak broadening and tailing can obscure the separation of closely eluting isomers. Common causes include:
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can lead to poor peak shape.[2]
-
Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone can interact with analytes, causing tailing.
-
Inappropriate Mobile Phase pH: If the analytes have ionizable groups, a mobile phase pH close to their pKa can lead to poor peak shape.
-
Extra-column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening.[3]
Solutions:
-
Column Washing: Flush the column with a strong solvent to remove contaminants. If performance does not improve, consider replacing the column.[4]
-
Use of Mobile Phase Additives: Incorporating a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress silanol interactions and improve peak symmetry.[1]
-
Optimize Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve peak efficiency.[1]
-
Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing between the column and the detector.[3]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating this compound and burchellin?
A1: Since this compound and burchellin are diastereomers, they can often be separated on standard achiral reversed-phase columns, such as a C18 or a Phenyl-Hexyl column.[5] For more challenging separations, or for the separation of enantiomers, a chiral stationary phase (CSP) is recommended. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating lignan (B3055560) and neolignan isomers.[6] Published research on burchellin stereoisomers has utilized preparative chiral phase HPLC for their purification.[1][7]
Q2: What are typical starting conditions for method development?
A2: For reversed-phase separation of lignans (B1203133) on a C18 column, a good starting point is a gradient elution using water (A) and acetonitrile (B52724) or methanol (B129727) (B), both with 0.1% formic acid.[8] For chiral separations, both normal-phase (e.g., n-hexane/isopropanol) and reversed-phase conditions can be effective, depending on the specific chiral stationary phase.
Q3: How does temperature affect the separation of these isomers?
A3: Temperature can have a significant impact on the separation. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[1] However, in some cases, it may also decrease the selectivity between the isomers. It is advisable to evaluate a temperature range, for instance, from 25°C to 40°C, to find the optimal balance between efficiency and resolution.[1]
Q4: Should I use isocratic or gradient elution?
A4: For method development and for analyzing samples with a complex matrix, a gradient elution is generally preferred as it allows for the elution of a wider range of compounds with good peak shape. A typical gradient for lignan analysis might start with a low percentage of organic solvent (e.g., 10-20%) and increase to a high percentage (e.g., 80-100%) over 20-40 minutes.[7] Once the optimal mobile phase composition for the separation of the isomers is determined, an isocratic method can be developed for routine analysis to improve reproducibility and reduce run time.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for Method Development
| Parameter | Reversed-Phase (Achiral) | Chiral (Normal-Phase) | Chiral (Reversed-Phase) |
| Column | C18, 5 µm, 4.6 x 250 mm | Chiralcel OD-H, 5 µm, 4.6 x 250 mm | Chiralpak IB N-3, 3 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Isopropanol | Acetonitrile |
| Gradient | 10% to 90% B in 30 min | Isocratic (e.g., 90:10 A:B) | Isocratic or Gradient (e.g., 25:75 A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Temperature | 30°C | 25°C | 30°C |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Note: These are suggested starting points. Optimization will be required for your specific application.
Experimental Protocols
Protocol: HPLC Method Development for the Separation of this compound and Burchellin
This protocol outlines a systematic approach to developing an HPLC method for the separation of this compound and burchellin.
1. Sample and Standard Preparation:
- Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).
- Filter the sample through a 0.22 µm syringe filter before injection.[7]
2. Initial Scouting with a Standard Reversed-Phase Method:
- Equilibrate a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with the starting mobile phase conditions (e.g., 90% Water with 0.1% Formic Acid : 10% Acetonitrile with 0.1% Formic Acid).
- Inject the sample and run a broad gradient from 10% to 100% Acetonitrile over 30 minutes.
- Evaluate the chromatogram for peak shape and any partial separation of the isomers.
3. Optimization of Mobile Phase and Gradient:
- Based on the scouting run, adjust the gradient slope to improve resolution in the region where the isomers elute. A shallower gradient will provide better separation.
- If resolution is still poor, switch the organic modifier from acetonitrile to methanol, or use a combination of both, as this can alter selectivity.
- Vary the concentration of the acidic modifier (0.05% - 0.2% formic acid or TFA) to improve peak shape.
4. Chiral Column Screening (if necessary):
- If achiral methods do not provide adequate separation, screen a selection of chiral columns.
- For a polysaccharide-based column like Chiralcel OD-H, start with a normal-phase mobile phase such as n-Hexane:Isopropanol (90:10 v/v).
- For a reversed-phase chiral column like Chiralpak IB N-3, use a mobile phase such as Acetonitrile:Water with 0.1% TFA (e.g., 25:75 v/v).[4]
- Screen different mobile phase compositions and temperatures for each chiral column to find the optimal conditions.
5. Method Validation (Abbreviated):
- Once satisfactory separation is achieved, perform injections at different concentrations to assess linearity.
- Perform multiple injections of the same sample to check for reproducibility of retention time and peak area.
Method Development Workflow:
Caption: Systematic workflow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. separation of two isomers - Chromatography Forum [chromforum.org]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Poor Aqueous Solubility of 3a-Epiburchellin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 3a-Epiburchellin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan, a class of natural products, that has been isolated from plants of the genus Ocotilla[1]. Like many complex organic molecules, it is hydrophobic and exhibits poor solubility in aqueous media. This low water solubility can be a significant hurdle for in vitro and in vivo studies, as biological systems are primarily aqueous. Achieving a sufficient concentration in solution is crucial for accurate experimental results and for the development of potential therapeutic applications.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are recommended. This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone[1][2]. DMSO is a common choice for biological studies due to its miscibility with water and relatively low toxicity at low concentrations[3][4]. However, the final concentration of the organic solvent in the aqueous experimental medium should be minimized to avoid solvent-induced artifacts.
Q3: What are the primary strategies to improve the aqueous solubility of this compound for biological assays?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common and effective methods include:
-
Co-solvency: Using a water-miscible organic solvent to increase the solubility of the compound in an aqueous solution.[5][6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic drug molecule within the core of a cyclodextrin molecule to form a water-soluble inclusion complex.[8][9][10]
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[11][12][13][14]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based carriers such as liposomes or microemulsions to facilitate its dispersion in aqueous media.[15][16][17][18]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Precipitation of this compound upon dilution of a stock solution into aqueous media.
Cause: The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is not sufficient to maintain the solubility of this compound.
Solutions:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent for your experimental system (e.g., cell culture) and adjust the dilution of your stock solution accordingly. It is crucial to always include a vehicle control (media with the same final concentration of the co-solvent) in your experiments.
-
Use a Different Dilution Method: Instead of adding a small volume of a highly concentrated stock to a large volume of aqueous media, try serial dilutions or adding the aqueous media to the stock solution with vigorous vortexing.[4]
-
Employ a Solubility Enhancer: Consider using one of the advanced formulation strategies outlined in the FAQs, such as cyclodextrins or lipid-based formulations.
Issue 2: Inconsistent or non-reproducible experimental results.
Cause: This could be due to incomplete dissolution or precipitation of this compound over time in the experimental medium, leading to variations in the effective concentration.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final solution for any signs of precipitation or turbidity.
-
Solubility Assessment: Perform a preliminary solubility test to determine the approximate solubility limit of this compound in your specific aqueous medium under the chosen conditions (e.g., with a co-solvent).
-
Formulation Stability: If using a formulation like a cyclodextrin complex or a nanoparticle suspension, ensure its stability over the duration of your experiment.
Data Presentation
The following table summarizes the key solubility enhancement techniques and their typical outcomes.
| Technique | Principle | Typical Solubility Enhancement | Key Considerations |
| Co-solvency | Reduces the polarity of the aqueous medium.[19] | 10 to 100-fold | Potential for solvent toxicity.[3] |
| Cyclodextrin Complexation | Forms a water-soluble host-guest complex.[10] | 10 to 1,000-fold[9] | Stoichiometry of the complex is important.[20] |
| Nanoparticle Formulation | Increases surface area and dissolution rate.[11][12] | Can significantly improve bioavailability.[11][14] | Requires specialized equipment for preparation.[12] |
| Lipid-Based Formulations | Encapsulates the drug in lipid carriers.[15] | Can formulate highly insoluble compounds.[15][17] | Formulation complexity and stability.[16] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Working Solution Preparation:
-
Determine the maximum acceptable final concentration of DMSO for your experiment (typically ≤ 0.5% v/v for cell-based assays).
-
Calculate the required volume of the stock solution to achieve the desired final concentration of this compound.
-
Add the calculated volume of the stock solution to the aqueous medium while vortexing to ensure rapid dispersion.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO in the aqueous medium without this compound.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Kneading:
-
Place the accurately weighed amounts of this compound and HP-β-CD in a mortar.
-
Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v water:ethanol) to form a paste.
-
Knead the paste for 30-60 minutes.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Grind the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Dissolve the prepared complex in the aqueous medium and determine the solubility enhancement compared to the free drug.
Protocol 3: Nanoparticle Formulation using Solvent Evaporation
-
Organic Phase Preparation: Dissolve this compound and a stabilizing polymer (e.g., Polylactic-co-glycolic acid, PLGA) in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure, leading to the formation of drug-loaded nanoparticles.
-
Purification: Separate the nanoparticles from the aqueous phase by centrifugation, wash them with deionized water, and then lyophilize for long-term storage.
Mandatory Visualizations
References
- 1. This compound | Plants | 155551-61-4 | Invivochem [invivochem.com]
- 2. 2-Epi-3a-epiburchellin | CAS:57457-99-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 17. The future of lipid-based drug delivery systems | CAS [cas.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
minimizing degradation of 3a-Epiburchellin during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3a-Epiburchellin during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a specific lignan, a class of naturally occurring polyphenols. Its chemical structure and CAS registry number are provided in the table below. Lignans (B1203133) are known for their diverse biological activities, but can also be susceptible to degradation under certain analytical conditions.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | [2R-(2alpha,3beta,3aalpha)]-2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-(2-propenyl)-6(2H)-benzofuranone[1] |
| CAS Number | 155551-61-4[1][2][3][4] |
| Molecular Formula | C20H20O5[1] |
| Molecular Weight | 340.37 g/mol [1] |
Q2: What are the primary factors that can cause the degradation of this compound during analysis?
While specific degradation pathways for this compound are not extensively documented, general knowledge of lignans and other sensitive natural products suggests that degradation can be triggered by:
-
Exposure to Light: Particularly UV light, which can induce photochemical reactions.
-
Extreme pH: Both acidic and basic conditions can lead to hydrolysis or isomerization.
-
High Temperatures: Thermal instability is a common issue for many natural products, leading to decomposition.[5]
-
Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to oxidative degradation.
-
Inappropriate Solvents: Reactive solvents or impurities in solvents can contribute to compound degradation.
Q3: What are the recommended storage conditions for this compound samples and standards?
To ensure the stability of this compound, it is recommended to:
-
Store in a cool, dark, and dry place. A temperature of -20°C or lower is advisable for long-term storage.
-
Use amber vials or light-blocking containers to protect from light exposure.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage of the solid material or solutions.
-
Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low recovery of this compound after extraction.
Possible Causes & Solutions
| Cause | Solution |
| Incomplete Extraction | Optimize the extraction solvent and method. Consider using a sequence of solvents with varying polarities. Techniques like sonication or pressurized liquid extraction may improve efficiency. |
| Degradation during Extraction | Avoid high temperatures during extraction. If using techniques like Soxhlet, perform it under vacuum to lower the boiling point of the solvent. Protect the extraction setup from light. |
| Adsorption to Labware | Use silanized glassware to prevent adsorption of the analyte to glass surfaces. |
Problem 2: Appearance of unknown peaks or a decrease in the main peak area in chromatograms over time.
Possible Causes & Solutions
| Cause | Solution |
| Degradation in Solution | Prepare samples fresh before analysis. If samples need to be stored in an autosampler, ensure the compartment is cooled. Use amber vials. |
| Photodegradation | Protect samples from light at all stages of the analytical process. Use a UV-protective film on glassware or work under low-light conditions. |
| Reaction with Mobile Phase | Ensure the mobile phase is freshly prepared and degassed. Check for the compatibility of the mobile phase pH with the stability of this compound. |
Problem 3: Inconsistent quantification results.
Possible Causes & Solutions
| Cause | Solution |
| Standard Instability | Prepare calibration standards fresh for each analytical run. Store stock solutions at low temperatures and in the dark. |
| Matrix Effects in LC-MS | Use an internal standard that is structurally similar to this compound. Perform a matrix effect study to assess and correct for any signal suppression or enhancement. |
| Instrumental Variability | Ensure the analytical instrument is properly calibrated and maintained. Regularly check for detector lamp intensity and column performance. |
Experimental Protocols
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
Due to the likely thermal instability of lignans, HPLC is the preferred method for the analysis of this compound.[5]
Table 2: HPLC Method Parameters for this compound Analysis (Hypothetical)
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% formic acid) | Formic acid helps in better peak shape and ionization for MS detection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | To avoid thermal degradation. |
| Detection | UV at 280 nm or Mass Spectrometry (MS) | Lignans typically have a UV absorbance around 280 nm. MS provides higher sensitivity and selectivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
Note: This is a general method and should be optimized for your specific instrument and sample matrix.
Visualizations
Diagram 1: General Workflow for Minimizing this compound Degradation
Caption: Recommended workflow for handling this compound.
Diagram 2: Troubleshooting Logic for Peak Degradation in HPLC Analysis
Caption: Troubleshooting guide for peak degradation.
References
addressing batch-to-batch variability of 3a-Epiburchellin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of 3a-Epiburchellin, a lignan (B3055560) compound isolated from the herbs of Ocotea cymbarum. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of this compound between different batches. What are the potential causes of this variability?
A1: Batch-to-batch variability in natural products like this compound is a common challenge and can stem from several factors throughout the production process.[1][2][3] These include:
-
Source Material Variation: The chemical composition of the source plant, Ocotea cymbarum, can be influenced by genetic differences, geographical location, climate, and harvest time.[1][2]
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification methods can lead to differences in the final compound's purity and the profile of minor co-eluting impurities that might have biological activity.
-
Storage and Handling: Improper storage conditions, such as exposure to light, heat, or moisture, can lead to degradation of the compound over time.
Q2: How can we ensure the consistency of this compound in our experiments?
A2: To ensure consistency, it is crucial to implement rigorous quality control measures for each new batch of this compound. This involves a combination of analytical techniques to confirm the identity, purity, and concentration of the compound. We recommend the following:
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of this compound.[4][5][6]
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound and identify any potential impurities.
-
Quantification: Accurately determine the concentration of your this compound stock solutions using a validated HPLC method with a certified reference standard.
Q3: What are the expected purity levels for commercially available this compound?
A3: While specific batch specifications can vary between suppliers, researchers should aim for this compound with a purity of ≥95%, as determined by HPLC analysis. It is best practice to request a Certificate of Analysis (CoA) from the supplier for each batch, which should provide details on the purity and the method used for its determination.
Q4: Can minor impurities in a batch of this compound affect our experimental results?
A4: Yes, even minor impurities can have a significant impact on biological assays, especially if they possess their own biological activity. These impurities can act synergistically or antagonistically with this compound, leading to inconsistent or misleading results. Therefore, it is essential to characterize the impurity profile of each batch using a high-resolution analytical technique like HPLC-MS.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
You are observing variable IC50 values or other endpoint measurements in your cell-based assays using different batches of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Purity Between Batches | Quantify the purity of each batch using HPLC. Normalize the concentration of this compound used in your assays based on the purity value. For example, if one batch is 95% pure and another is 99% pure, you will need to adjust the amount of compound used to achieve the same final concentration of the active ingredient. |
| Presence of Bioactive Impurities | Use HPLC-MS to identify and compare the impurity profiles of different batches. If a particular impurity is present in batches showing anomalous activity, consider the possibility that it is contributing to the observed effect. |
| Degradation of the Compound | Ensure proper storage of this compound (in a cool, dark, and dry place). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium and conditions should also be evaluated. |
| Inaccurate Stock Solution Concentration | Always prepare fresh stock solutions and verify their concentration using a validated analytical method, such as HPLC with UV detection, against a known standard. |
Issue 2: Poor Reproducibility of Analytical Results
You are experiencing inconsistent retention times or peak shapes during the HPLC analysis of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC reproducibility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Inconsistency | Prepare fresh mobile phase for each analysis. Ensure accurate measurement and thorough mixing of all components. Degas the mobile phase to prevent air bubbles. |
| Column Degradation | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column with a strong solvent or replace it if necessary. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion. |
| Instrumental Issues | Check for pump leaks, ensure the injector is functioning correctly, and verify that the detector lamp has sufficient energy. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination and Quantification of this compound
This protocol provides a general method for the analysis of this compound. Method optimization may be required for specific instruments and columns.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.
Protocol 2: NMR for Structural Confirmation of this compound
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
-
-
Data Analysis: Compare the acquired spectra with published data for burchellin (B1243967) or related lignans (B1203133) to confirm the identity and stereochemistry of this compound.[4][6]
Signaling Pathways
Lignans, including compounds structurally related to this compound, have been reported to exert their biological effects, such as anti-inflammatory and anticancer activities, through the modulation of key signaling pathways.[7][8][9] Understanding these pathways is crucial for interpreting experimental data and elucidating the mechanism of action of this compound.
Potential Anti-Inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Anticancer Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NMR Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3a-Epiburchellin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with 3a-Epiburchellin, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] Its aqueous solubility is expected to be low, which can pose a significant challenge for achieving adequate bioavailability in in vivo studies.
Q2: What are the initial steps to improve the bioavailability of this compound?
For initial in vivo studies, particularly for intravenous or intraperitoneal administration, a co-solvent system can be employed. A common formulation involves dissolving this compound in DMSO, followed by dilution with a surfactant like Tween 80 and then saline.[2] For oral administration, enhancing bioavailability requires more advanced formulation strategies due to the potential for poor absorption from the gastrointestinal tract.
Q3: What are the most common reasons for poor in vivo efficacy of this compound?
Poor in vivo efficacy of this compound is often linked to its low bioavailability. This can be a result of several factors, including:
-
Poor aqueous solubility: Limits the dissolution of the compound in gastrointestinal fluids.
-
Low dissolution rate: Even if soluble, the rate at which it dissolves may be too slow for effective absorption.
-
Poor membrane permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Q4: What are the key formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4][5][6][7] These include:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[4][5]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution.
-
Lipid-based drug delivery systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous buffer for in vitro assays. | Low aqueous solubility of the compound. | - Increase the concentration of the co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with the assay. - Use a surfactant (e.g., Tween 80) to aid in solubilization. - Consider formulating with a solubilizing agent like cyclodextrin. |
| Low and variable plasma concentrations of this compound after oral administration in animal models. | Poor oral bioavailability due to low solubility and/or dissolution rate. | - Formulation Optimization: - Prepare a micronized or nanosized suspension of this compound. - Develop a solid dispersion formulation. - Formulate this compound in a lipid-based system like SEDDS. - Dose Escalation: Cautiously increase the dose to see if exposure increases proportionally. |
| No discernible pharmacological effect in vivo despite demonstrating in vitro activity. | Insufficient concentration of this compound reaching the target site. | - Confirm Bioavailability: Conduct a pharmacokinetic study to determine the plasma concentration profile of this compound after administration. - Enhance Bioavailability: Implement one of the formulation strategies mentioned above to increase systemic exposure. - Consider Alternative Routes of Administration: If oral bioavailability remains a challenge, explore intravenous or intraperitoneal routes if appropriate for the study's objective. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the preparation of the dosing formulation. | - Standardize Formulation Protocol: Ensure a consistent and well-documented procedure for preparing the this compound formulation. - Characterize the Formulation: Before each study, characterize the formulation for particle size (if applicable) and drug content to ensure uniformity. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
Objective: To increase the dissolution rate and oral bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber of the bead mill.
-
Mill the suspension at a high speed for a predetermined time (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the oral absorption of this compound by formulating it in a lipid-based system that forms a fine emulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ PG)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Ternary Phase Diagrams: Prepare various ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Self-emulsification time: Add a small amount of the SEDDS formulation to a stirred aqueous medium and measure the time it takes to form a clear emulsion.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.
-
Drug content: Quantify the concentration of this compound in the SEDDS formulation using a suitable analytical method (e.g., HPLC).
-
In Vivo Bioavailability Study Design
A single-dose, crossover study design is recommended to assess the in vivo bioavailability of different this compound formulations.[8]
Study Groups:
-
Group 1: Control (e.g., this compound in a simple suspension)
-
Group 2: Test Formulation 1 (e.g., this compound nanosuspension)
-
Group 3: Test Formulation 2 (e.g., this compound SEDDS)
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the respective formulation to each animal.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Compare the pharmacokinetic parameters of the test formulations to the control to evaluate the enhancement in bioavailability.
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. 2-Epi-3a-epiburchellin | CAS:57457-99-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Plants | 155551-61-4 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 21 CFR § 320.26 - Guidelines on the design of a single-dose in vivo bioavailability or bioequivalence study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Technical Support Center: NMR Analysis of 3a-Epiburchellin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts encountered during the NMR spectroscopic analysis of 3a-Epiburchellin and related lignan (B3055560) compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows a large, broad singlet between 1.5 and 4.9 ppm. What is it and how can I remove it?
A1: This is very likely a residual water (H₂O or HDO) peak. Its chemical shift is highly dependent on the solvent, temperature, and sample concentration[1][2]. In less polar solvents like CDCl₃, it typically appears around 1.56 ppm, while in polar aprotic solvents like DMSO-d₆, it's found near 3.33 ppm. This large signal can obscure peaks of interest and negatively impact the overall quality of the spectrum[3][4].
Troubleshooting Steps:
-
Proper Sample Preparation:
-
Ensure your glassware, including the NMR tube, is thoroughly dried to remove residual moisture. Baking glassware is effective, but allow it to cool in a desiccator.
-
Use high-purity deuterated solvents from a freshly opened bottle or one that has been stored properly over molecular sieves. NMR solvents can absorb significant amounts of water from the atmosphere[5].
-
If your sample is not moisture-sensitive, lyophilize it from water before dissolving it in the deuterated solvent to remove as much residual water as possible.
-
-
Employ Solvent Suppression Pulse Sequences:
-
If the water signal is still significant, use a solvent suppression technique. Common methods include presaturation and gradient-based sequences like WATERGATE[6][7].
-
Presaturation: This method irradiates the water frequency with a low-power radiofrequency pulse during the relaxation delay to saturate the water protons, thus reducing their signal intensity[3]. It is effective but can also reduce the intensity of exchangeable protons (e.g., -OH, -NH) on your molecule[7][8].
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This technique uses a combination of selective pulses and pulsed-field gradients to dephase the water signal while retaining signals from other protons, including those that exchange with water[6]. It often provides excellent suppression with minimal distortion to the rest of the spectrum[6].
-
Experimental Protocol: Water Suppression via Presaturation
-
Acquire a Standard Spectrum: First, run a quick, standard ¹H NMR spectrum to determine the exact frequency of the water peak.
-
Enable Presaturation: In your spectrometer software, select a presaturation pulse sequence (often named with a "p" or "presat" prefix, e.g., zgesgp on Bruker systems).
-
Set the Irradiation Frequency: Set the center of the presaturation frequency (o1p) to the chemical shift of the water peak.
-
Adjust Power Level: Set the presaturation power level. Lower decibel (dB) values correspond to stronger power. A good starting point is often provided by the spectrometer's standard parameters. Stronger power provides better suppression but may affect a wider frequency range[9].
-
Set Relaxation Delay (d1): Use a longer relaxation delay (e.g., 2-5 seconds) to allow for more effective saturation of the water signal[9].
-
Set Dummy Scans (ds): Use at least 4 dummy scans to allow the presaturation to reach a steady state before acquisition begins[9].
-
Acquire the Spectrum: Run the experiment. You may need to iterate by adjusting the power and delay to achieve optimal suppression.
Troubleshooting Workflow for Unwanted Peaks
Caption: General troubleshooting workflow for common NMR artifacts.
Q2: My spectrum has a "rolling" or distorted baseline. How do I correct this?
A2: A rolling baseline is often caused by improperly set phase parameters or a distortion of the first few data points in the Free Induction Decay (FID)[10]. This makes accurate integration and peak picking difficult. The solution is to manually correct the phase and, if necessary, apply a baseline correction algorithm.
Troubleshooting Steps & Protocol:
-
Enter Manual Phase Correction Mode: In your NMR processing software, open the manual phase correction tool. You will see options for zero-order (PH0) and first-order (PH1) phase correction[9].
-
Zero-Order Correction (PH0): The zero-order phase error affects all peaks in the spectrum equally[11].
-
First-Order Correction (PH1): The first-order phase error is frequency-dependent, meaning it affects peaks differently across the spectrum[11].
-
Move to an isolated peak on the opposite side of the spectrum from your pivot point.
-
Adjust the PH1 value until this second peak is also correctly phased[9].
-
You may need to iterate between small adjustments of PH0 and PH1 to get the entire spectrum correctly phased.
-
-
Apply Baseline Correction: After phasing, if the baseline is still not flat, use your software's baseline correction function. Polynomial fitting algorithms are common and effective for removing broad distortions.
Logic of Phase Correction
Caption: Conceptual workflow for manual phase correction.
Q3: I see extra, sharp peaks that do not belong to this compound. How can I identify them?
A3: These signals are typically from impurities in the NMR solvent or the sample itself. Common contaminants include residual solvents from purification (e.g., ethyl acetate (B1210297), acetone, hexane), grease from glassware, or stabilizers present in the solvent (e.g., chloroform (B151607) in CDCl₃)[1][9]. Identifying these peaks is crucial to avoid misinterpreting them as part of your molecule's structure.
Troubleshooting Steps:
-
Consult Impurity Tables: Compare the chemical shifts of the unknown peaks to published tables of common NMR impurities. These tables list the ¹H and ¹³C chemical shifts for many common lab solvents and contaminants in various deuterated solvents[1][2][12].
-
Check Your Purification Solvents: Pay close attention to solvents used in the final purification steps, as these are the most likely to be present. For example, ethyl acetate has characteristic signals at ~2.05 (s), 4.12 (q), and 1.26 (t) ppm in CDCl₃.
-
Use High-Purity Solvents: For final analysis, use high-purity deuterated solvents to minimize contaminant signals.
-
Proper Glassware Cleaning: Avoid using excessive grease on joints and ensure NMR tubes are cleaned thoroughly. A peak from silicone grease often appears as a broad singlet near 0 ppm.
Data Presentation: Common ¹H NMR Solvent Impurities (in CDCl₃)
| Impurity | Chemical Shift (δ, ppm) | Multiplicity |
| Water | 1.56 | s |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05, 4.12, 1.26 | s, q, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.27-7.17, 2.36 | m, s |
| Silicone Grease | ~0.07 | s |
| DMSO | 2.54 | s |
Note: Chemical shifts can vary slightly based on concentration and temperature. Data sourced from common literature values[1].
Q4: The peaks in my spectrum are broad and poorly resolved. What can I do to improve the resolution?
A4: Peak broadening can result from several factors, including poor magnetic field homogeneity (shimming), high sample concentration, the presence of paramagnetic impurities, or solid particles in the sample[5][9].
Troubleshooting Steps:
-
Improve Shimming: Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume. Most modern spectrometers have automated shimming routines that work well. If resolution is still poor, manual adjustment of the Z1 and Z2 shims can often improve peak shape and resolution[10].
-
Check Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing line broadening[9]. Try diluting your sample. For a typical small molecule like this compound on a modern spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient.
-
Remove Paramagnetic Impurities: Even trace amounts of paramagnetic metals (like iron or copper) can cause severe peak broadening[9]. If you suspect contamination, you can try passing your sample solution through a small plug of Celite or silica.
-
Filter Your Sample: Undissolved solid particles in the NMR tube will disrupt field homogeneity[9]. Always filter your sample through a small cotton or glass wool plug in a Pasteur pipette before transferring it to the NMR tube.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. benchchem.com [benchchem.com]
- 10. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Lack of Publicly Available Data on the Cytotoxic Effects of 3α-Epiburchellin
Despite a comprehensive search of available scientific literature, no specific studies detailing the cytotoxic effects of 3α-Epiburchellin were identified. Research on burchellin (B1243967) and its derivatives primarily focuses on their synthesis and antiviral properties, with a noticeable absence of data concerning their potential as cytotoxic agents against cancer cell lines.
Therefore, a direct comparison guide confirming the cytotoxic effects of 3α-Epiburchellin cannot be provided at this time. However, to fulfill the structural and content requirements of the user's request, a generalized comparison guide has been created below. This guide utilizes data from studies on other compounds to illustrate how such a document would be structured, including comparative data tables, detailed experimental protocols, and visualizations of workflows and signaling pathways.
A Comparative Guide to the Cytotoxic Effects of Selected Compounds
This guide provides a comparative analysis of the cytotoxic effects of various compounds against different cancer cell lines, based on publicly available experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear and concise summary of the cytotoxic potential of these agents.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of different compounds against various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 Value | Reference |
| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | K562 (Human chronic myelogenous leukemia) | 0.84 µM | [1] |
| Mangiferolic acid | KATO-III (Human gastric cancer) | 4.78–16.02 μg/mL | [2] |
| Doxorubicin | KATO-III (Human gastric cancer) | 0.56–1.55 μg/mL | [2] |
| Benzochromene derivatives | Various human cancer cell lines | 4.6-21.5 μM | [3] |
| Tricyclohexylphosphanegold(I) 4-mercaptobenzoate | A2780 (Ovarian cancer) | 0.78 ± 0.01 μM | [4] |
| Cisplatin | A2780 (Ovarian cancer) | 26.8 ± 0.15 µM | [4] |
Experimental Protocols
A detailed methodology for a commonly used cytotoxicity assay is provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.[5]
-
Compound Treatment: Cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).[5]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound.
A typical workflow for in vitro cytotoxicity assessment.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
This diagram illustrates a simplified, hypothetical signaling pathway through which a cytotoxic compound might induce apoptosis (programmed cell death). This is a generalized representation and the actual pathway can vary significantly between compounds and cell types.
A simplified model of apoptosis induction pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro cytotoxic activity on KATO-III cancer cell lines of mangiferolic acid purified from Thai Tetragonula laeviceps propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis on ovarian adenocarcinoma cells, A2780 by tricyclohexylphosphanegold (I) mercaptobenzoate derivatives via intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Anti-Inflammatory Activity: Methodologies and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory therapeutics necessitates rigorous and standardized validation of candidate compounds. While the specific compound 3a-Epiburchellin lacks available anti-inflammatory data in the public domain, this guide provides a comprehensive framework for assessing anti-inflammatory activity. To illustrate these methodologies, we present a comparative analysis of two well-characterized anti-inflammatory agents: the natural sesquiterpene lactone, Parthenolide, and the synthetic corticosteroid, Dexamethasone. This guide outlines the experimental protocols, presents comparative data in a structured format, and visualizes the intricate signaling pathways and workflows involved in the inflammatory response.
Comparative Efficacy of Anti-Inflammatory Compounds
The anti-inflammatory potential of a compound is evaluated through a battery of in vitro assays that measure its ability to modulate key inflammatory mediators and signaling pathways. The following tables summarize the inhibitory activities of Parthenolide and Dexamethasone across several standard assays.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Parthenolide | RAW 264.7 | LPS | ~10 | [1] |
| Dexamethasone | J774 Macrophages | LPS | 0.1 - 10 | [2][3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production.
Table 2: Inhibition of Pro-Inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | Inhibition | Reference |
| Parthenolide | IL-6 | BV-2 Microglia | LPS | 98% at 5 µM | [4] |
| TNF-α | BV-2 Microglia | LPS | 54% at 5 µM | [4] | |
| Dexamethasone | IL-6 | Human Mononuclear Cells | LPS | Dose-dependent | [5] |
| TNF-α | Human Mononuclear Cells | LPS | Dose-dependent | [5] |
Table 3: Inhibition of Key Inflammatory Signaling Pathways
| Compound | Pathway | Assay | IC50/Effect | Reference |
| Parthenolide | NF-κB | Reporter Assay | IC50 ~5 µM | [6] |
| MAPK (p38) | Western Blot | Inhibition of phosphorylation | [7] | |
| Dexamethasone | NF-κB | DNA Binding Assay | Inhibition at 2 mg/kg in vivo | [8] |
| MAPK (p38) | MKP-1 Induction | IC50 1-10 nM | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of anti-inflammatory compounds. Below are methodologies for the key assays cited in this guide.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and soluble breakdown product of nitric oxide (NO).
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. | Semantic Scholar [semanticscholar.org]
- 4. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 3a-Epiburchellin and 2-Epi-3a-epiburchellin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported biological activities of two neolignan stereoisomers, 3a-Epiburchellin and 2-Epi-3a-epiburchellin. The information presented is based on available experimental data to facilitate objective evaluation for research and development purposes.
Overview of Bioactivity
Recent research has illuminated the antiviral properties of burchellin (B1243967) and its stereoisomers, including this compound and 2-Epi-3a-epiburchellin. A 2020 study published in Organic & Biomolecular Chemistry reported the first-ever bioactivity data for these compounds, highlighting their potent antiviral effects against coxsackie virus B3 (CVB3).[1] This discovery opens avenues for further investigation into the therapeutic potential of these neolignans.
Quantitative Bioactivity Data
The antiviral activity of this compound and 2-Epi-3a-epiburchellin against coxsackie virus B3 is summarized in the table below. The data includes the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI).
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.8 ± 0.2 | > 100 | > 55.6 |
| 2-Epi-3a-epiburchellin | 2.1 ± 0.3 | > 100 | > 47.6 |
| Ribavirin (Positive Control) | 45.2 ± 3.5 | > 100 | > 2.2 |
Data sourced from Zhang et al., 2020.[1]
Experimental Protocols
The following is a detailed methodology for the key antiviral assay used to generate the data presented above.
Antiviral Activity Assay against Coxsackie Virus B3 (CVB3)[1]
-
Cell Culture: Human epidermoid carcinoma (HEp-2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
HEp-2 cells were seeded into 96-well plates at a density of 1 × 104 cells per well and incubated for 24 hours.
-
The culture medium was then replaced with fresh medium containing serial dilutions of the test compounds (this compound, 2-Epi-3a-epiburchellin) and the positive control (Ribavirin).
-
After 48 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The supernatant was discarded, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The half-maximal cytotoxic concentration (CC50) was calculated from the dose-response curves.
-
-
Antiviral Assay (CPE Inhibition Assay):
-
HEp-2 cells were seeded in 96-well plates as described for the cytotoxicity assay.
-
After 24 hours, the cells were infected with coxsackie virus B3 at a multiplicity of infection (MOI) of 0.01.
-
Simultaneously, the infected cells were treated with various concentrations of the test compounds.
-
The plates were incubated for 48 hours until the cytopathic effect (CPE) in the virus-infected control group was approximately 80-90%.
-
The antiviral activity was then determined using the MTT assay as described above.
-
The half-maximal effective concentration (EC50) was calculated from the dose-response curves of the treated, infected cells compared to the untreated, infected cells.
-
-
Selectivity Index Calculation: The selectivity index (SI) was calculated as the ratio of CC50 to EC50 (SI = CC50/EC50).
Visualizations
Experimental Workflow for Antiviral Bioactivity Screening
Caption: Workflow for determining the antiviral activity and cytotoxicity of test compounds.
References
A Comparative Analysis of 3a-Epiburchellin and Other Bioactive Neolignans from the Genus Ocotea
For Researchers, Scientists, and Drug Development Professionals
The genus Ocotea, a rich source of structurally diverse neolignans, has garnered significant attention in the scientific community for its potential therapeutic applications. These phenylpropanoid dimers exhibit a wide range of biological activities, including antiviral, trypanocidal, anti-inflammatory, cytotoxic, and antimicrobial effects. This guide provides a comparative overview of the bioactivity of 3a-Epiburchellin, a stereoisomer of burchellin (B1243967), alongside other notable neolignans isolated from various Ocotea species, supported by experimental data.
Comparative Biological Activity of Ocotea Neolignans
The following tables summarize the quantitative data on the biological activities of this compound and other selected neolignans from Ocotea.
Table 1: Antiviral and Trypanocidal Activity of Burchellin Stereoisomers and Licarin A
| Compound | Biological Activity | Target Organism/Cell Line | IC₅₀ (µM) |
| Burchellin Stereoisomers (including this compound) | Antiviral | Coxsackie Virus B3 | Potent (Specific IC₅₀ values for each isomer not detailed in the source) |
| Burchellin | Trypanocidal (Epimastigotes) | Trypanosoma cruzi | 756 |
| Burchellin | Trypanocidal (Trypomastigotes) | Trypanosoma cruzi | 520 |
| Licarin A | Trypanocidal (Epimastigotes) | Trypanosoma cruzi | 462.7 |
| Licarin A | Trypanocidal (Trypomastigotes) | Trypanosoma cruzi | 960 |
Table 2: Antiplasmodial and Insecticidal Activity of Neolignans from Ocotea cymosa [1]
| Compound | Biological Activity | Target Organism | IC₅₀ (µg/mL) |
| Ococymosin (5a) | Antiplasmodial | Plasmodium falciparum (Dd2) | 0.45 µM |
| Virolongin B (4b) | Antiplasmodial | Plasmodium falciparum (Dd2) | Data not provided |
| Ocobullenone (10b) | Antiplasmodial | Plasmodium falciparum (Dd2) | Data not provided |
| Bicyclo[3.2.1]octanoid (7a) | Weak Insecticidal | Aedes aegypti | Data not provided |
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Antiviral Activity Assay against Coxsackie Virus B3
The antiviral activity of burchellin and its stereoisomers was evaluated against coxsackie virus B3 (CVB3).[2] The assay is typically performed as follows:
-
Cell Culture: Vero cells, a lineage of kidney epithelial cells from an African green monkey, are cultured in minimal essential medium (MEM) supplemented with fetal bovine serum (FBS) and antibiotics. These cells are susceptible to CVB3 infection.
-
Virus Infection: Confluent monolayers of Vero cells are infected with a predetermined titer of CVB3.
-
Compound Treatment: Following infection, the cells are treated with various concentrations of the test compounds (e.g., burchellin stereoisomers).
-
Cytopathic Effect (CPE) Reduction Assay: The antiviral activity is determined by a cytopathic effect (CPE) reduction assay. The CPE, which includes morphological changes such as cell rounding and detachment, is observed microscopically. The concentration of the compound that inhibits the CPE by 50% compared to the virus control is determined as the IC₅₀. This is often quantified using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures cell viability.[2]
Trypanocidal Activity Assay against Trypanosoma cruzi[3]
The trypanocidal activity of neolignans like burchellin and licarin A was assessed against different life stages of Trypanosoma cruzi, the causative agent of Chagas disease.[3]
-
Parasite Culture: Epimastigotes of T. cruzi are cultured in a specific medium (e.g., Liver Infusion Tryptose - LIT). Trypomastigotes are typically obtained from the supernatant of infected mammalian cell cultures.
-
In Vitro Assay:
-
Epimastigotes: The compounds are added to cultures of epimastigotes, and the parasite growth is monitored over a period of time (e.g., 96 hours). The IC₅₀ is determined by counting the parasites or by using a colorimetric assay (e.g., MTT assay) to measure viability.
-
Trypomastigotes: The compounds are incubated with trypomastigotes for a shorter period (e.g., 24 hours), and the parasite viability is assessed.
-
-
Cytotoxicity Assay: To determine the selectivity of the compounds, their cytotoxicity is evaluated against mammalian cells, such as peritoneal macrophages, using methods like the MTT assay.[3]
Antiplasmodial Activity Assay against Plasmodium falciparum[1]
The antiplasmodial activity of neolignans from Ocotea cymosa was evaluated against the drug-resistant Dd2 strain of P. falciparum.[1]
-
Parasite Culture: The parasites are maintained in in vitro cultures of human erythrocytes in a specific culture medium.
-
Drug Susceptibility Assay: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
Growth Inhibition Measurement: Parasite growth is determined by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) or by using fluorescent DNA-intercalating dyes. The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the general process of identifying and evaluating bioactive neolignans from Ocotea species, the following workflow diagram is provided.
References
- 1. Neolignans and Other Metabolites from Ocotea cymosa from the Madagascar Rain Forest and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Chrysin Derivatives against Coxsackievirus B3 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neolignans from plants in northeastern Brazil (Lauraceae) with activity against Trypanosoma cruzi [agris.fao.org]
Burchellin Derivatives Show Promise in Neuroblastoma Treatment: A Comparative Analysis
New research highlights the potential of a burchellin (B1243967) derivative as a potent cytotoxic agent against neuroblastoma cell lines, offering a potential new avenue for the treatment of this aggressive childhood cancer. A study investigating the structure-activity relationship of five synthetic burchellin derivatives identified one compound, referred to as compound 4, that exhibited significant antitumor activity.
Neuroblastoma remains a clinical challenge, particularly in high-risk patients, necessitating the exploration of novel therapeutic agents. Lignans and neolignans, a class of natural products, have garnered attention for their diverse biological activities, including anticancer properties. Burchellin, a neolignan found in certain plants, and its derivatives represent a promising area of investigation.
This guide provides a comparative analysis of the cytotoxic activity of the most potent burchellin derivative from the study against standard chemotherapy agents used for neuroblastoma.
Performance Comparison: Burchellin Derivative vs. Standard Chemotherapy
An in-vitro study evaluated the cytotoxic effects of five burchellin derivatives on four human neuroblastoma cell lines and two normal cell lines. Among the tested compounds, one derivative (compound 4) demonstrated selective cytotoxicity against neuroblastoma cells.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined for this compound in the LA-N-1 and NB-39 neuroblastoma cell lines.
For a comprehensive comparison, the following table summarizes the IC50 values for the active burchellin derivative and standard chemotherapeutic agents commonly used in the treatment of neuroblastoma.
| Compound/Drug | Cell Line | IC50 (µM) |
| Burchellin Derivative (Compound 4) | LA-N-1 | 49.67[1] |
| NB-39 | 48.03[1] | |
| Doxorubicin | LA-N-1 | Data not available |
| NB-39 | Data not available | |
| Cisplatin | LA-N-1 | Data not available |
| NB-39 | Data not available | |
| Etoposide (B1684455) | LA-N-1 | Data not available |
| NB-39 | Data not available |
Note: Specific IC50 values for doxorubicin, cisplatin, and etoposide in LA-N-1 and NB-39 cell lines were not available in the public domain at the time of this publication. These values can vary significantly depending on the experimental conditions.
The available data indicates that the active burchellin derivative, compound 4, exhibits cytotoxic effects in the micromolar range against the tested neuroblastoma cell lines. Further studies are required to directly compare its potency with standard chemotherapeutic agents under identical experimental conditions.
Mechanism of Action
The study on burchellin derivatives revealed that compound 4 induces cell death in neuroblastoma cells through caspase-dependent apoptosis, which is a programmed cell death pathway.[1] This process is initiated via the mitochondrial pathway.[1] Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its mechanism of action.
Experimental Protocols
The following are representative protocols for the synthesis of burchellin derivatives and the evaluation of their cytotoxic activity, based on established methodologies in the field.
Synthesis of Burchellin Derivatives (Representative Protocol)
The synthesis of burchellin analogues typically involves a multi-step process. A common strategy is the synthesis of a key intermediate, a dihydrobenzofuran core, followed by modifications to introduce various functional groups. The following is a generalized synthetic scheme:
Step 1: Phenol Allylation: A substituted phenol is reacted with an appropriate allyl halide in the presence of a base to yield an allyl phenyl ether.
Step 2: Claisen/Cope Rearrangement: The allyl phenyl ether is heated to induce a Claisen rearrangement, followed by a Cope rearrangement, to form a key intermediate with the desired stereochemistry.
Step 3: Formation of Dihydrobenzofuran Core: The intermediate from the previous step undergoes cyclization to form the dihydrobenzofuran ring system characteristic of burchellin.
Step 4: Functional Group Interconversion/Derivatization: The core structure is then modified by introducing different substituents at various positions to generate a library of derivatives. This can involve reactions such as methylation, demethylation, and coupling reactions.
Cytotoxicity Assay (MTT Assay Protocol)
The cytotoxicity of the synthesized burchellin derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding: Neuroblastoma cells (e.g., LA-N-1, NB-39) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment: The following day, the cells are treated with various concentrations of the burchellin derivatives. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
3. Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
5. Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
6. Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
7. Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined from the dose-response curve.
Conclusion and Future Directions
The preliminary findings on the antitumor activity of burchellin derivatives are encouraging and highlight the potential of this class of compounds for the development of novel therapies for neuroblastoma. The identification of a lead compound with selective cytotoxicity provides a strong basis for further investigation.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship Studies: Synthesizing and evaluating a broader range of burchellin derivatives to identify the key structural features responsible for antitumor activity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the active compounds.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the most promising derivatives in animal models of neuroblastoma to assess their therapeutic potential in a physiological setting.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity, of lead compounds.
Through continued research and development, burchellin derivatives may emerge as a valuable addition to the arsenal (B13267) of drugs used to combat neuroblastoma.
References
Burchellin Derivative Shows Promise in Targeting Neuroblastoma Cells: A Comparative Analysis
A recent study has highlighted the potential of a burchellin (B1243967) derivative, referred to as Compound 4, as a selective anti-tumor agent against neuroblastoma, a common childhood cancer. This guide provides a comparative overview of the effects of this compound across different neuroblastoma cell lines, supported by experimental data, to offer valuable insights for researchers and drug development professionals.
Comparative Efficacy of Burchellin Derivative (Compound 4)
A study investigating five burchellin derivatives found that Compound 4 exhibited significant cytotoxic effects against human neuroblastoma cell lines.[1][2] The compound's efficacy was evaluated using the MTT assay, which measures cell viability. The results, summarized in the table below, demonstrate the selective nature of Compound 4, as it showed considerably lower toxicity towards normal cell lines.
| Cell Line | Cell Type | IC50 Value of Compound 4 (µM) | Key Effects Observed |
| LA-N-1 | Human Neuroblastoma | 49.67 | Cytotoxicity, Induction of caspase-dependent apoptosis.[3] |
| NB-39 | Human Neuroblastoma | 48.03 | Cytotoxicity, Induction of caspase-dependent apoptosis, Cell shrinkage, nuclear condensation and fragmentation.[3] |
| Normal Control Cell 1 | Normal (Unspecified) | Higher than neuroblastoma lines | Selective cytotoxicity observed.[3] |
| Normal Control Cell 2 | Normal (Unspecified) | Higher than neuroblastoma lines | Selective cytotoxicity observed.[3] |
Unveiling the Mechanism of Action: Apoptosis Induction
Further investigation into the cellular mechanisms revealed that Compound 4 induces apoptosis, or programmed cell death, in neuroblastoma cells.[1][2] This was confirmed through multiple experimental approaches. Flow cytometry analysis with annexin (B1180172) V-PI double staining showed an increase in apoptotic cells after treatment with Compound 4.[3] Additionally, Hoechst 33342 staining of NB-39 cells exposed to the compound revealed characteristic features of apoptosis, such as cell shrinkage and nuclear condensation and fragmentation.[3]
The apoptotic pathway induced by Compound 4 was found to be caspase-dependent and mediated by the mitochondria.[1][2] Western blot analysis demonstrated the activation of caspase-3, -7, and -9, along with the cleavage of poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death.[1][2]
Targeting Key Cell Growth Pathways
The study also elucidated the impact of Compound 4 on crucial cell growth and survival signaling pathways. Western blot analysis showed that the compound significantly decreased the expression levels of phosphorylated proteins in the ERK, Akt, and STAT3 pathways.[1] These pathways are often overactive in cancer cells and play a critical role in promoting cell proliferation and survival. The inhibition of these pathways by Compound 4 likely contributes to its apoptosis-inducing effects.[1]
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the research process and the compound's mechanism, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for cross-validating the effects of the burchellin derivative.
Caption: Signaling pathway modulated by the burchellin derivative (Compound 4).
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited:
Cell Lines and Culture
Four human neuroblastoma cell lines and two normal cell lines were used in the study.[1] The specific cell lines mentioned with IC50 values are LA-N-1 and NB-39.[3] Cells were cultured in appropriate media and conditions to maintain their viability and growth characteristics.
Cytotoxicity Assay (MTT Assay)
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cells were seeded in 96-well plates at a predetermined density.
-
After a 24-hour incubation period, cells were treated with various concentrations of the burchellin derivatives.
-
Following a specified treatment period, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were then dissolved using a solubilization solution.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated.
Apoptosis Analysis
Flow Cytometry: Apoptosis was quantified using an Annexin V-FITC Apoptosis Detection Kit.
-
Cells were treated with the test compound for a specified duration.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
Cells were resuspended in a binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The samples were incubated in the dark at room temperature.
-
Apoptotic cells were analyzed using a flow cytometer.
Hoechst 33342 Staining: Nuclear morphology changes were observed using Hoechst 33342 staining.
-
Cells were cultured on coverslips and treated with the compound.
-
After treatment, cells were fixed and stained with Hoechst 33342 solution.
-
The stained cells were observed under a fluorescence microscope to identify apoptotic nuclei, characterized by chromatin condensation and fragmentation.
Western Blot Analysis
The expression levels of various proteins were determined by Western blotting.[1]
-
Protein Extraction: Cells were treated with the compound, and total protein was extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific binding and then incubated with primary antibodies against the target proteins (e.g., cleaved caspase-3, -7, -9, PARP, p-ERK, p-Akt, p-STAT3, and a loading control like β-actin).
-
Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using image analysis software.
References
Comparative Analysis of 3a-Epiburchellin and Other Lignans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3a-Epiburchellin and other prominent lignans (B1203133). This document objectively compares their performance with supporting experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Lignans are a diverse class of phenolic compounds found in a variety of plants, recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide focuses on this compound, a stereoisomer of the neolignan burchellin, and compares its known biological activities with those of other well-researched lignans such as podophyllotoxin (B1678966), honokiol (B1673403), arctigenin (B1665602), and matairesinol (B191791).
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antiviral, anticancer, and anti-inflammatory activities of this compound and selected comparator lignans. This data is presented to facilitate a clear comparison of their potency.
Table 1: Comparative Antiviral Activity of Selected Lignans
| Compound | Virus | Assay | Cell Line | EC50 | Citation |
| This compound | Coxsackie virus B3 (CVB3) | CPE Inhibition | Vero | 15.11 µM | [1] |
| Podophyllotoxin | Herpes Simplex Virus-1 (HSV-1) | Microtitration Assay | Vero | - | [2][3] |
| Honokiol | SARS-CoV-2 | CPE Inhibition | Vero E6 | 7.8 µM | [4] |
| Honokiol | Mayaro Virus (MAYV) | Viral Progeny Yield Reduction | Vero-E6 | Dose-dependent reduction | [5] |
| Honokiol | HIV-1 | - | PBM cells | 3.3 µM | [6] |
| Arctigenin | Influenza A virus (A/NWS/33, H1N1) | - | - | Potent in vitro activity | [7] |
| Arctigenin | Chikungunya virus (CHIKV) | Viral RNA & Titer Reduction | Vero CCL-81 | Significant reduction | [8] |
| Matairesinol | Human coronavirus OC43 | Plaque Formation | RD | Inhibition at ≤ 10 µM | [9] |
Table 2: Comparative Anticancer Activity (Cytotoxicity) of Selected Lignans
| Compound | Cancer Cell Line | Assay | IC50 | Citation |
| This compound | Data not available | - | - | - |
| Podophyllotoxin | A549 (Lung Carcinoma) | - | 2.2 µM | [10] |
| Podophyllotoxin | HCT-116 (Colon Carcinoma) | - | 0.04 µM | [11] |
| Honokiol | SKOV3 (Ovarian Cancer) | CCK-8 | 48.71 µM (24h) | [12] |
| Honokiol | Caov-3 (Ovarian Cancer) | CCK-8 | 46.42 µM (24h) | [12] |
| Honokiol | MCF-7 (Breast Cancer) | MTT | ~12-20 µM | [13] |
| Arctigenin | Data not available | - | - | - |
| Matairesinol | Breast and Prostate Cancer Cells | - | Significant viability reduction | [9] |
Table 3: Comparative Anti-inflammatory Activity of Selected Lignans
| Compound | Activity Metric | Cell Line/Model | Concentration/Dose | Effect | Citation |
| This compound | Data not available | - | - | - | - |
| Podophyllotoxin | Carrageenan-induced paw edema | Mice | - | 66.3% inhibition | [14] |
| Honokiol | TNF-α secretion | Macrophages | - | Inhibition | [15] |
| Honokiol | NO expression | Murine Macrophages | - | Inhibition | [15] |
| Arctigenin | NO and PGE2 production | - | - | Inhibition | [16] |
| Arctigenin | IL-6, TNF-α production | Macrophages | <32 µM/L | Significant inhibition | [17] |
| Matairesinol | NO production, iNOS, COX-2 expression | BV2 microglia | 6.25, 12.5, 25 µM | Concentration-dependent inhibition | [18] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these lignans, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future studies.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well culture plates
-
Lignan stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lignan compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).
-
Complete cell culture medium.
-
96-well white, opaque plates.
-
Lignan stock solutions.
-
An inflammatory stimulus (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density.
-
Compound Pre-treatment: After 24 hours, treat the cells with various concentrations of the lignan for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL) to the wells to activate the NF-κB pathway.
-
Incubation: Incubate the plate for 6-8 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: The inhibitory effect of the lignan is calculated as the percentage reduction in luciferase activity compared to the stimulated control.
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
A susceptible host cell line (e.g., Vero cells).
-
Virus stock of known titer.
-
96-well culture plates.
-
Lignan stock solutions.
-
Cell culture medium.
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate and grow to confluence.
-
Infection and Treatment: Remove the growth medium and infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously, add serial dilutions of the lignan to the wells. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plate at 37°C until the virus control wells show significant CPE (typically 2-4 days).
-
Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet.
-
Visualization and Quantification: The protection offered by the compound is observed as the preservation of the cell monolayer. The EC50 (the concentration that protects 50% of the cells from CPE) can be determined by visual scoring or by quantifying the stain.
Conclusion
This comparative analysis highlights the potent and varied biological activities of lignans. While this compound has demonstrated notable antiviral activity against Coxsackie virus B3[1], further research is required to elucidate its potential anticancer and anti-inflammatory properties to establish a more comprehensive therapeutic profile. In comparison, lignans such as podophyllotoxin, honokiol, arctigenin, and matairesinol have been more extensively studied and have shown significant effects across all three domains of biological activity. The provided experimental protocols serve as a foundation for researchers to further investigate this compound and other novel lignans, contributing to the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Studies to show that with podophyllotoxin the early replicative stages of herpes simplex virus type 1 depend upon functional cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Honokiol Inhibits SARS-CoV-2 Replication in Cell Culture at a Post-Entry Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facile Purification of Honokiol and its Antiviral and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of arctiin and arctigenin in immunocompetent and immunocompromised mice infected with influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arctigenin from Arctium lappa L. inhibits chikungunya virus by affecting its entry and replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matairesinol Treatment Interferes with the Replication of Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Honokiol inhibits the growth of hormone-resistant breast cancer cells: its promising effect in combination with metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Anti-inflammatory bioactivities of honokiol through inhibition of protein kinase C, mitogen-activated protein kinase, and the NF-kappaB pathway to reduce LPS-induced TNFalpha and NO expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of a Burchellin Derivative for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of a specific burchellin (B1243967) derivative, designated as Compound 4, against neuroblastoma cancer cells and non-cancerous human cell lines. The data presented is based on published experimental findings and is intended to inform research and drug development efforts in oncology.
Data Presentation: Comparative Cytotoxicity of Burchellin Derivative (Compound 4)
The selective cytotoxic effect of the burchellin derivative, Compound 4, was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, were determined for two human neuroblastoma cell lines and two normal human cell lines.
The results, summarized in the table below, indicate a selective cytotoxicity of Compound 4 against the tested neuroblastoma cell lines.[1][2]
| Cell Line | Cell Type | Compound | IC50 (µM) |
| LA-N-1 | Human Neuroblastoma | Compound 4 | 49.67 |
| NB-39 | Human Neuroblastoma | Compound 4 | 48.03 |
| NHDF | Normal Human Dermal Fibroblasts | Compound 4 | >100 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Compound 4 | >100 |
Note: A higher IC50 value in normal cells compared to cancer cells suggests that the compound is more toxic to cancer cells, indicating a degree of selectivity. The IC50 values for the normal cell lines being greater than the highest tested concentration (100 µM) demonstrates a significant selective effect of Compound 4.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a compound on cultured cells using the MTT assay.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the extent of cell death induced by a cytotoxic agent can be quantified.
Materials:
-
96-well flat-bottom microplates
-
Test compound (e.g., Burchellin derivative Compound 4)
-
Cancer and normal cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium at various concentrations (e.g., 1, 3, 10, 30, and 100 µM).[2]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with medium only).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing the selectivity of the burchellin derivative and its proposed mechanism of action in inducing cancer cell death.
References
Safety Operating Guide
Prudent Disposal of 3a-Epiburchellin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds like 3a-Epiburchellin is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 155551-61-4), a conservative approach to its disposal is warranted, treating it as a potentially hazardous substance. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon general principles of chemical waste management and data from structurally related compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Given the potential for skin, eye, and respiratory irritation, as suggested by data on analogous compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If handling powders or creating aerosols, a fume hood or a properly fitted respirator is essential.
Quantitative Data Summary
| Property | Value |
| CAS Number | 155551-61-4 |
| Molecular Formula | C₂₀H₂₀O₅ |
| Molecular Weight | 340.37 g/mol |
| Physical Form | Solid (assumed based on related compounds) |
| Known Hazards | Data not available. Assumed to be an irritant to skin, eyes, and the respiratory system based on structurally similar compounds. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of small quantities of this compound typically used in a research setting.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, chemically resistant, and sealable container.
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled container.
-
-
Waste Container Labeling:
-
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "155551-61-4"
-
An accumulation start date.
-
The primary hazard(s) (e.g., "Irritant," "Caution: Handle with Care - Toxicity Unknown").
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste stream, including the chemical name and any known or suspected hazards.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship for Hazard Assessment
Safeguarding Your Research: Essential Protocols for Handling 3a-Epiburchellin
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 3a-Epiburchellin. Given the compound's classification as a lignan, a class of compounds known to exhibit cytotoxic properties, it is imperative to handle it as a potent chemical agent. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is fundamental to mitigating the risks associated with handling this compound, particularly in its powdered form. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant disposable gown or coveralls- Double-gloving with nitrile gloves | - Head covering- Shoe covers |
| Handling of Liquids/Solutions (e.g., dissolution, dilutions) | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Face shield if there is a significant splash risk |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator if aerosol or vapor generation is possible |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat | - As required by the specific waste stream |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing contamination and exposure.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.
-
Restricted Access: Access to the designated handling area should be limited to authorized personnel only.
-
Pre-planning: Before starting any procedure, ensure all necessary equipment, PPE, and waste disposal containers are readily available within the designated area.
-
Material Quantity: Only handle the minimum quantity of this compound required for the experiment to reduce the overall risk.
2. Handling Procedures:
-
Weighing:
-
Perform all weighing of powdered this compound within a chemical fume hood.
-
Use disposable weigh boats or papers to prevent cross-contamination.
-
Employ gentle handling techniques to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly and carefully to prevent splashing.
-
Keep containers closed whenever possible.
-
-
Experimental Use:
-
Conduct all manipulations of this compound, whether in solid or solution form, within the confines of the designated containment area (e.g., fume hood).
-
3. Post-Handling and Decontamination:
-
Surface Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent after each use.
-
Equipment Cleaning: All non-disposable equipment that has come into contact with this compound must be decontaminated. This may involve rinsing with a suitable solvent and washing with a laboratory-grade detergent.
-
PPE Removal: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Disposable PPE should be discarded immediately into the designated hazardous waste stream. Reusable PPE must be decontaminated according to established protocols.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste, including unused this compound powder, contaminated gloves, weigh boats, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
-
Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.
-
-
Waste Disposal Vendor:
-
All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.
-
Workflow for Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
